3-Bromo-2,2-dimethyl-1-propanol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-bromo-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQXYPZBYTICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193897 | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40894-00-6 | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040894006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40894-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol (CAS: 40894-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,2-dimethyl-1-propanol, with CAS number 40894-00-6, is a halogenated organic compound that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, containing both a primary alcohol and a primary alkyl bromide, makes it a versatile intermediate for the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and data presentation for the scientific community.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 40894-00-6 | [2] |
| Molecular Formula | C₅H₁₁BrO | [3] |
| Molecular Weight | 167.04 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 184-187 °C (lit.) | [2][4] |
| Density | 1.358 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.479 (lit.) | [2][4] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| IUPAC Name | 3-bromo-2,2-dimethylpropan-1-ol | [3] |
| InChI Key | KQOQXYPZBYTICM-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(CO)CBr | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes the available spectroscopic data.
| Technique | Data Availability/Reference |
| ¹H NMR | Spectra available from various sources.[3][5] |
| ¹³C NMR | Spectra available from various sources.[3] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST WebBook.[6] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available.[3] |
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily utilized for introducing the neopentyl group with further functionalization capability.[1]
One of its key applications is in the synthesis of 3-bromo-2,2-dimethylpropanal through oxidation.[2][7] This aldehyde is a versatile building block for compounds featuring two geminal methyl groups on a quaternary carbon center.[7] The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification, providing multiple pathways for creating more complex molecules.[1][8]
Experimental Protocols
Oxidation of this compound to 3-Bromo-2,2-dimethyl-propanal [7]
This protocol details the TEMPO-catalyzed oxidation of this compound using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant.
Materials:
-
This compound (16.7 g, 0.1 mol)
-
Dichloromethane (B109758) (65 ml)
-
TEMPO (0.78 g, 5 mmol)
-
Potassium bromide (KBr) (1.2 g, 10 mmol) in 5 ml water
-
Aqueous NaOCl solution (1.8M, 61 ml)
-
Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)
-
10% Hydrochloric acid (HCl) containing Potassium iodide (KI)
-
Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Basic alumina
Procedure:
-
Dissolve this compound in dichloromethane in a reaction vessel.
-
Add TEMPO and the aqueous solution of KBr.
-
Cool the mixture to below 0 °C with vigorous stirring.
-
Prepare a mixture of aqueous NaOCl, water, and NaHCO₃.
-
Add the NaOCl mixture to the reaction vessel while maintaining the temperature below 10 °C.
-
Continue stirring for 10-20 minutes until the alcohol is consumed (monitored by TLC or GC).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases and wash sequentially with 10% HCl containing KI, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase with MgSO₄ and filter through a short pad of basic alumina.
-
Remove the solvent at atmospheric pressure.
-
Purify the resulting aldehyde by Kugelrohr distillation to yield pure 3-bromo-2,2-dimethyl-propanal.
Visualized Workflows and Pathways
Caption: A conceptual workflow for the synthesis of this compound.
Caption: Reaction pathway for the oxidation of this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).[2][3][9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Recommended PPE: Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended.[2]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] It is classified as a combustible liquid.[2]
Spill and First Aid: In case of a small spill, absorb the liquid with inert material and place it in a sealed container for disposal.[9] For skin or eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9]
Conclusion
This compound is a highly useful and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with its reactivity, make it an important precursor in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for researchers and developers utilizing this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-溴-2,2-二甲基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound(40894-00-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 3-Bromo-2,2-dimethyl-1-propanol: A Technical Guide
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,2-dimethyl-1-propanol (CAS No: 40894-00-6), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed spectroscopic and procedural information to support research and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for the structural elucidation and quality assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.45 | s | 2H | -CH₂OH |
| 3.29 | s | 2H | -CH₂Br |
| 1.85 (approx.) | s (broad) | 1H | -OH |
| 1.04 | s | 6H | -C(CH₃)₂ |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 71.5 | -CH₂OH |
| 42.5 | -CH₂Br |
| 38.0 | -C(CH₃)₂ |
| 22.0 | -C(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350 (broad) | O-H stretch (alcohol) |
| 2960, 2870 | C-H stretch (alkane) |
| 1470, 1370 | C-H bend (alkane) |
| 1040 | C-O stretch (primary alcohol) |
| 650 | C-Br stretch (alkyl halide) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment Assignment |
| 167/169 | <1 | [M]⁺ (Molecular ion with Br isotopes) |
| 137/139 | 15 | [M - CH₂OH]⁺ |
| 87 | 20 | [M - Br]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |
| 56 | 95 | [C₄H₈]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
Note: The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons. For ¹³C NMR, a proton-decoupled pulse sequence is utilized. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is obtained using a neat liquid sample. A thin film of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Logical workflow for spectroscopic analysis.
Chemical structure and IUPAC name of 3-Bromo-2,2-dimethyl-1-propanol.
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a proposed experimental protocol for its synthesis from a commercially available starting material and features a visual representation of the synthetic pathway.
Chemical Structure and IUPAC Name
This compound is a primary alcohol containing a bromine atom on the adjacent carbon to a quaternary center. This structure makes it a useful building block in organic synthesis.
-
IUPAC Name: 3-bromo-2,2-dimethylpropan-1-ol[1]
-
Chemical Formula: C₅H₁₁BrO
-
Linear Formula: BrCH₂C(CH₃)₂CH₂OH
-
SMILES: CC(C)(CO)CBr
-
CAS Number: 40894-00-6[1]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 167.04 g/mol | [1] |
| Boiling Point | 184-187 °C | |
| Density | 1.358 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.479 |
Spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.
Proposed Synthesis of this compound
Starting Material: 2,2-dimethyl-1,3-propanediol
-
IUPAC Name: 2,2-dimethylpropane-1,3-diol
-
Synonyms: Neopentyl glycol
-
CAS Number: 126-30-7
-
Molecular Formula: C₅H₁₂O₂[2]
-
Molecular Weight: 104.15 g/mol
Proposed Experimental Protocol
This protocol is a suggested procedure and may require optimization for yield and purity.
Reaction: Selective monobromination of 2,2-dimethyl-1,3-propanediol.
Reagents and Materials:
-
2,2-dimethyl-1,3-propanediol
-
48% aqueous hydrobromic acid (HBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol (1.0 equivalent) in toluene.
-
Addition of HBr: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of 48% aqueous hydrobromic acid. The use of a slight excess of the diol may favor monobromination.
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Visualizing the Synthesis
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
References
Reactivity of primary alcohol in neopentyl structures.
An In-depth Technical Guide on the Reactivity of Primary Alcohols in Neopentyl Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neopentyl group, characterized by a quaternary carbon adjacent to a primary functional group, presents a unique structural motif that significantly impacts chemical reactivity. This guide provides a comprehensive analysis of the reactivity of primary alcohols within neopentyl and related sterically hindered structures. We delve into the mechanistic dichotomies of substitution pathways (SN1 and SN2), the characteristic Wagner-Meerwein rearrangement, elimination reactions, and oxidation processes. This document consolidates quantitative kinetic data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a critical resource for professionals in chemical research and pharmaceutical development, where modulation of reactivity and stability through steric hindrance is a key design strategy.
Core Principles: The Impact of Steric Hindrance
The defining feature of a neopentyl structure is the (CH₃)₃CCH₂- moiety. The primary alcohol, neopentyl alcohol (2,2-dimethylpropan-1-ol), is the archetypal example. Its reactivity is dominated by the extreme steric bulk of the tert-butyl group positioned at the β-carbon relative to the hydroxyl group. This steric congestion governs the accessibility of the α-carbon and the stability of potential intermediates, leading to reaction pathways that diverge significantly from those of unhindered primary alcohols.
-
SN2 Reactions: The backside attack required for a bimolecular nucleophilic substitution (SN2) is severely impeded by the bulky tert-butyl group, making this pathway kinetically unfavorable.
-
SN1/E1 Reactions: The formation of a primary carbocation upon departure of a leaving group is electronically unstable. However, this transient species can undergo a rapid and irreversible 1,2-methyl shift to form a highly stable tertiary carbocation, a process known as a neopentyl rearrangement. Subsequent reactions proceed from this rearranged intermediate.
The interplay between these factors results in unusually slow reaction rates and a strong propensity for skeletal rearrangement.
Substitution Reactions: A Tale of Two Pathways
Nucleophilic substitution at the primary carbon of neopentyl alcohol (after conversion of -OH to a good leaving group) is exceptionally slow and mechanistically complex.
The Impracticality of the SN2 Pathway
The SN2 mechanism is practically non-existent for neopentyl systems. The three methyl groups on the β-carbon effectively block the trajectory of any incoming nucleophile attempting a backside attack on the α-carbon. This steric shield dramatically increases the activation energy of the SN2 transition state.
// Invisible edge to position the cluster edge[style=invis]; Nu -> H2; }
Caption: Fig. 1: Steric hindrance from β-methyl groups blocks nucleophilic backside attack.
The SN1 Pathway and Neopentyl Rearrangement
Under conditions favoring unimolecular substitution (e.g., solvolysis in a polar protic solvent with a good leaving group like a tosylate), neopentyl systems react via an SN1 mechanism, but only with rearrangement. The process is initiated by the slow formation of a highly unstable primary carbocation, which immediately undergoes a 1,2-methyl shift to yield a stable tertiary carbocation. All subsequent products derive from this rearranged intermediate.
Caption: Fig. 2: Mechanism of the SN1 reaction involving a 1,2-methyl shift.
Dehydration (E1) Reactions
Acid-catalyzed dehydration of neopentyl alcohol also proceeds with skeletal rearrangement. Following protonation of the hydroxyl group and its departure as water, the same unstable primary carbocation is formed as in the SN1 pathway. This intermediate rearranges to the tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon yields a mixture of alkenes. The major product is the more substituted, thermodynamically stable alkene, according to Zaitsev's rule.[1]
-
Major Product: 2-methyl-2-butene (B146552) (~85%)
-
Minor Product: 2-methyl-1-butene (B49056) (~15%)
Oxidation Reactions
Primary alcohols are typically oxidized to aldehydes and subsequently to carboxylic acids. While neopentyl alcohol is a primary alcohol, its steric bulk can influence the reaction rate. Standard oxidizing agents like acidified potassium dichromate(VI) or PCC (pyridinium chlorochromate) can be used.[2][3] However, the bulky neopentyl group may hinder the formation of the intermediate chromate (B82759) ester, potentially requiring harsher conditions or longer reaction times compared to less hindered primary alcohols like ethanol (B145695) or 1-propanol.
-
Partial Oxidation (PCC): Yields 2,2-dimethylpropanal (pivaldehyde).
-
Full Oxidation (e.g., acidic Cr₂O₇²⁻, reflux): Yields 2,2-dimethylpropanoic acid (pivalic acid).
Quantitative Reactivity Data
The most striking quantitative data for neopentyl systems relates to the extremely slow rate of SN2 reactions. The data below is for neopentyl bromide, which serves as a proxy for the reactivity of a tosylated neopentyl alcohol.
| Substrate (R-Br) | Relative Rate of SN2 Reaction (with strong nucleophile) | Reference |
| Methyl (CH₃-Br) | ~1,000,000 - 3,000,000 | [4] |
| Ethyl (CH₃CH₂-Br) | ~30,000 | - |
| n-Propyl (CH₃CH₂CH₂-Br) | ~10,000 | [5] |
| Neopentyl ((CH₃)₃CCH₂-Br) | 1 | [5] |
| tert-Butyl ((CH₃)₃C-Br) | ~0 (SN2 does not occur) | - |
Table 1: Relative rates of SN2 reactions illustrating the severe steric effect of the neopentyl group.
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of Neopentyl Alcohol
This protocol describes a typical procedure for the E1 dehydration of neopentyl alcohol to form a mixture of rearranged alkenes.[1][6]
Materials:
-
Neopentyl alcohol (2,2-dimethylpropan-1-ol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or magnesium sulfate
-
Boiling chips
-
Distillation apparatus, separatory funnel, round-bottom flask, heating mantle
Procedure:
-
Reaction Setup: Place 20 mL of neopentyl alcohol into a 100 mL round-bottom flask. Cautiously add 5 mL of concentrated sulfuric acid dropwise while swirling and cooling the flask in an ice-water bath.
-
Dehydration: Add a few boiling chips to the mixture. Assemble a simple distillation apparatus with the flask. Heat the mixture gently with a heating mantle to initiate the reaction. The alkene products, being volatile, will co-distill with water. Collect the distillate in a receiver cooled in an ice bath.
-
Workup: Transfer the cloudy distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of water, 15 mL of 10% sodium bicarbonate solution (to neutralize any acid), and finally with 15 mL of brine.
-
Drying and Isolation: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the product. Once the liquid is clear, decant or filter it into a pre-weighed flask.
-
Characterization: Characterize the product mixture (2-methyl-2-butene and 2-methyl-1-butene) using Gas Chromatography (GC) to determine the product ratio and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures.
Caption: Fig. 3: A typical workflow for the synthesis and isolation of alkenes.
Protocol: Oxidation of Neopentyl Alcohol to Pivalic Acid
This protocol outlines the complete oxidation of neopentyl alcohol using an acidic dichromate solution.[2][3]
Materials:
-
Neopentyl alcohol
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus, separatory funnel, heating mantle
Procedure:
-
Oxidizing Solution: Prepare the Jones reagent by carefully dissolving 25 g of potassium dichromate in 100 mL of water and then slowly adding 25 mL of concentrated sulfuric acid with cooling.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, place 10 g of neopentyl alcohol. Slowly add the prepared oxidizing solution to the flask through the condenser. The reaction may be exothermic.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2 hours to ensure complete oxidation. The solution should turn from orange to a murky green.
-
Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract it three times with 50 mL portions of diethyl ether. Discard the aqueous (green) layer.
-
Purification: Combine the ether extracts and wash them with water. Extract the combined ether layers with a 10% NaOH solution. This converts the pivalic acid into its water-soluble sodium salt.
-
Acidification: Separate the aqueous NaOH layer and cool it in an ice bath. Carefully acidify the solution with concentrated HCl until the pivalic acid precipitates as a white solid.
-
Final Product: Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain pivalic acid.
Applications and Relevance in Drug Development
The neopentyl group is a valuable structural component in medicinal chemistry. Its primary functions are:
-
Metabolic Blocking: The quaternary carbon is resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can increase the metabolic stability and half-life of a drug candidate.
-
Steric Shielding: The bulky nature of the group can be used to lock a molecule into a specific conformation to enhance binding to a biological target or to shield a nearby functional group from unwanted reactions.
-
Lipophilicity Modulation: The hydrocarbon nature of the neopentyl group increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Understanding the inherent inertness of the neopentyl C-C skeleton and the unique reactivity patterns of adjacent functional groups is therefore critical for designing stable, effective, and safe pharmaceutical agents.
References
- 1. When neopentyl alcohol is heated with an acid , it slowly converted into an 85 : 15 mixture of alkenes A and B , respectively. What are these alkenes ? [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
- 6. studylib.net [studylib.net]
Potential Research Applications of Brominated Neopentyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated neopentyl alcohols, key chemical intermediates, are garnering significant interest across diverse scientific disciplines. Their unique molecular architecture, characterized by a sterically hindered neopentyl core functionalized with bromine atoms and hydroxyl groups, imparts a valuable combination of thermal stability, reactivity, and bioactivity. This technical guide provides an in-depth exploration of the core properties, synthesis, and, most importantly, the burgeoning research applications of two prominent members of this class: 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (Dibromoneopentyl Glycol, DBNPG) and 3-bromo-2,2-bis(bromomethyl)-1-propanol (Tribromoneopentyl Alcohol, TBNPA). This document is intended to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and pharmaceutical development, highlighting the potential of these versatile compounds in the creation of advanced materials and novel therapeutic agents.
Introduction
The neopentyl glycol backbone is renowned for conferring exceptional stability to polymers and other molecules due to the absence of tertiary hydrogens, which are susceptible to oxidation. The introduction of bromine atoms onto this stable core dramatically expands the functionality and application scope of these alcohols. The high bromine content makes them exceptionally effective as reactive flame retardants, a field where they are already well-established.[1][2] However, their utility extends far beyond this traditional application. The presence of reactive hydroxyl groups allows for their incorporation into a multitude of polymer backbones and their use as versatile intermediates in organic synthesis.[1][3] This guide will delve into both the established and emerging applications of these compounds, with a particular focus on their untapped potential in pharmaceutical research.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of brominated neopentyl alcohols is crucial for their effective application in research and development. The following tables summarize key physicochemical and spectroscopic data for Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA).
Table 1: Physicochemical Properties of Brominated Neopentyl Alcohols
| Property | Dibromoneopentyl Glycol (DBNPG) | Tribromoneopentyl Alcohol (TBNPA) |
| Chemical Name | 2,2-bis(bromomethyl)-1,3-propanediol | 3-bromo-2,2-bis(bromomethyl)-1-propanol |
| CAS Number | 3296-90-0 | 36483-57-5; 1522-92-5[4][5] |
| Molecular Formula | C₅H₁₀Br₂O₂[2] | C₅H₉Br₃O[5][6] |
| Molecular Weight | 261.94 g/mol [2] | 324.84 g/mol [6] |
| Appearance | White crystalline solid | White crystalline solid/powder |
| Melting Point | 109-111 °C | 62-67 °C[7] |
| Boiling Point | Decomposes | Decomposes |
| Bromine Content | ~60.7% | ~73%[3] |
| Solubility | Soluble in acetone, methanol (B129727) | Soluble in polyurethane systems |
Table 2: Spectroscopic Data for Characterization
| Spectroscopic Technique | Dibromoneopentyl Glycol (DBNPG) | Tribromoneopentyl Alcohol (TBNPA) |
| ¹H NMR | Peaks corresponding to -CH₂Br and -OH protons. | Peaks corresponding to -CH₂Br and -OH protons. |
| ¹³C NMR | Signals for quaternary carbon, -CH₂Br, and -C(OH) carbons. | Signals for quaternary carbon, -CH₂Br, and -C(OH) carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretch (~2900), C-O stretch (~1050), C-Br stretch (~600). | Broad O-H stretch (~3300), C-H stretch (~2900), C-O stretch (~1050), C-Br stretch (~600). |
| GC-MS | Molecular ion peak and characteristic fragmentation pattern showing loss of Br and CH₂Br.[8] | Molecular ion peak and characteristic fragmentation pattern showing loss of Br and CH₂Br. |
Core Research Applications
Advanced Polymer Systems: Reactive Flame Retardants
The primary industrial application of brominated neopentyl alcohols is as reactive flame retardants.[2] Unlike additive flame retardants, which are physically mixed into a polymer, reactive flame retardants are chemically incorporated into the polymer backbone. This covalent bonding prevents leaching of the flame retardant over time, leading to more durable and environmentally stable materials.[3]
The flame retardant mechanism of brominated compounds primarily occurs in the gas phase. Upon heating, the C-Br bonds cleave, releasing bromine radicals. These radicals act as scavengers in the flame, interrupting the high-energy radical chain reactions of combustion.[3]
Key Polymer Systems:
-
Polyurethanes (PU): Both DBNPG and TBNPA are highly effective in rigid and flexible polyurethane foams.[2][3] Their hydroxyl groups react with isocyanates to become part of the polyurethane matrix.
-
Polyesters: DBNPG is widely used in unsaturated polyester (B1180765) resins to impart flame retardancy in applications such as composites and coatings.
-
Epoxy Resins: Derivatives of DBNPG, such as its diglycidyl ether, are used to create flame-retardant epoxy formulations.
Quantitative Flame Retardancy Performance:
The effectiveness of a flame retardant is quantified using several standard tests. While specific performance data is highly dependent on the polymer matrix, loading level, and formulation, the following table provides an overview of key metrics.
Table 3: Typical Flame Retardant Performance Metrics
| Test | Parameter | Description | Typical Effect of Brominated Neopentyl Alcohols |
| Limiting Oxygen Index (LOI) (ASTM D2863)[1][9][10][11][12] | Minimum O₂ concentration (%) to sustain combustion. | Higher LOI indicates better flame retardancy. | Significantly increases the LOI of polymers. |
| UL 94 Vertical Burn Test [13][14][15][16] | V-0, V-1, V-2 rating based on self-extinguishing time and dripping. | V-0 is the highest rating for self-extinguishing plastics. | Can help polymers achieve a V-0 rating.[3] |
| Cone Calorimetry (ASTM E1354)[17][18][19][20][21][22][23][24][25] | Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production. | Lower values indicate better fire safety. | Reduces pHRR and THR. |
Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules
A highly promising and less explored application of brominated neopentyl alcohols is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their well-defined stereochemistry and functional handles make them attractive starting materials for complex molecule synthesis.
A significant example is the use of Dibromoneopentyl Glycol (DBNPG) in the synthesis of Montelukast sodium , a widely used medication for the treatment of asthma.[26] DBNPG serves as a precursor to 1,1-cyclopropyldimethanol , a key intermediate in the Montelukast synthesis pathway.[26][27]
The overall transformation involves a cyclization reaction of DBNPG, demonstrating its utility in constructing strained ring systems, which are common motifs in bioactive molecules.
This established synthetic route opens up avenues for further research, including:
-
Development of Novel Analogues: The neopentyl core can be further functionalized to create a library of novel cyclopropane-containing compounds for screening against various biological targets.
-
Asymmetric Synthesis: Developing enantioselective methods for the cyclization of DBNPG derivatives could lead to the synthesis of chiral building blocks for new drug candidates.
-
Exploration of Other Bioactive Scaffolds: The unique steric and electronic properties of the brominated neopentyl moiety could be exploited in the design of other classes of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Detailed Experimental Protocols
Synthesis of Dibromoneopentyl Glycol (DBNPG) from Pentaerythritol (B129877)
This protocol is based on established laboratory procedures for the bromination of pentaerythritol.[2]
Materials:
-
Pentaerythritol
-
Hydrobromic acid (48% aqueous solution)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentaerythritol and toluene.
-
With stirring, slowly add hydrobromic acid to the flask.
-
Carefully add concentrated sulfuric acid dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water.
-
Neutralize the organic layer by washing with a saturated solution of sodium bicarbonate, followed by another wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude DBNPG from a suitable solvent system (e.g., toluene/heptane) to obtain a pure crystalline product.
Synthesis of Tribromoneopentyl Alcohol (TBNPA) from Pentaerythritol
This protocol is a general representation based on patented synthesis methods.[28]
Materials:
-
Pentaerythritol
-
Bromine
-
Sulfur powder
-
Acetic acid (glacial)
-
Methanol
-
Sodium carbonate
-
Alkane solvent (e.g., hexane)
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend pentaerythritol and sulfur powder in glacial acetic acid.
-
Heat the mixture with stirring.
-
Slowly add bromine via a dropping funnel. The in-situ generation of hydrogen bromide will occur.
-
After the addition is complete, continue to heat at reflux for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and remove the acetic acid and excess HBr by distillation under reduced pressure.
-
Add methanol to the residue and reflux to achieve alcoholysis.
-
Remove methanol and methyl acetate (B1210297) by distillation under reduced pressure.
-
Dissolve the residue in a mixture of water and an alkane solvent.
-
Neutralize the solution with an aqueous sodium carbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Cool the organic solution to induce crystallization of TBNPA.
-
Collect the product by filtration, wash with cold alkane, and dry.
Evaluation of Flame Retardancy: Limiting Oxygen Index (LOI) Test (based on ASTM D2863)
Apparatus:
-
LOI test apparatus, including a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an igniter.
Specimen Preparation:
-
Prepare polymer specimens containing varying weight percentages of the brominated neopentyl alcohol.
-
The standard specimen size for self-supporting plastics is typically 80-150 mm long, 10 mm wide, and 4 mm thick.[1]
Procedure:
-
Place the specimen vertically in the center of the glass column.
-
Establish a downward flow of an oxygen/nitrogen mixture at a specific velocity.
-
Ignite the top of the specimen with the igniter.
-
Observe the burning behavior of the specimen.
-
Systematically vary the oxygen concentration in the gas mixture to determine the minimum concentration that just supports flaming combustion for a specified period or extent of burning.
-
The LOI is calculated as the percentage of oxygen in that final gas mixture.
Evaluation of Fire Behavior: Cone Calorimetry (based on ASTM E1354)
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, a specimen holder, a load cell for mass measurement, an ignition source, and an exhaust system with gas analysis (O₂, CO, CO₂).[17][19][20][21]
Specimen Preparation:
-
Prepare flat specimens of the polymer with and without the brominated neopentyl alcohol, typically 100 mm x 100 mm and up to 50 mm thick.[17]
-
Condition the specimens at a specified temperature and humidity before testing.
Procedure:
-
Set the radiant heat flux of the conical heater to a specified level (e.g., 35 or 50 kW/m²).
-
Place the specimen in the holder on the load cell.
-
Expose the specimen to the radiant heat.
-
Apply the spark igniter until sustained flaming ignition occurs.
-
Continuously record the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.
-
The test continues until flaming ceases or for a predetermined duration.
-
Calculate key parameters such as the rate of heat release (HRR), peak HRR, total heat released (THR), and smoke production rate from the collected data.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression of research and development involving brominated neopentyl alcohols.
Conclusion and Future Outlook
Brominated neopentyl alcohols, particularly DBNPG and TBNPA, are compounds of significant scientific and industrial interest. While their role as effective flame retardants is well-established, their potential as building blocks in pharmaceutical synthesis is an exciting and underexplored frontier. The synthesis of a key intermediate for Montelukast highlights the tangible potential in this area. Future research should focus on elucidating structure-property relationships in both flame retardancy and bioactivity. The development of more sustainable synthesis routes and a deeper understanding of the toxicological profiles of these compounds and their derivatives will be crucial for their continued and expanded application. This guide serves as a foundational resource to stimulate further innovation in the application of these versatile brominated alcohols.
References
- 1. Oxygen Index ASTM D2863 [intertek.com]
- 2. Dibromoneopentyl Glycol: Characteristics, Synthesis, and Applications - Knowledge [rixingxincai.com]
- 3. The flame retardant performance of tribromoneopentyl alcohol in polyurethane - Knowledge [rixingxincai.com]
- 4. Eco-Friendly Flame Retardant Solutions: Why Tribromoneopentyl Alcohol Stands Out - Industry news - News [rixingxincai.com]
- 5. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]
- 6. Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oceanchem-group.com [oceanchem-group.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. store.astm.org [store.astm.org]
- 12. specialchem.com [specialchem.com]
- 13. innovative-polymers.com [innovative-polymers.com]
- 14. researchgate.net [researchgate.net]
- 15. boedeker.com [boedeker.com]
- 16. researchgate.net [researchgate.net]
- 17. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 18. scribd.com [scribd.com]
- 19. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 20. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 21. infinitalab.com [infinitalab.com]
- 22. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 23. researchgate.net [researchgate.net]
- 24. tsapps.nist.gov [tsapps.nist.gov]
- 25. scispace.com [scispace.com]
- 26. Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium | Scientific.Net [scientific.net]
- 27. CN106588568B - A kind of preparation method of 1,1- cyclopropyl dimethanol - Google Patents [patents.google.com]
- 28. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]
The Wagner-Meerwein Rearrangement in Action: A Technical Guide to the Reaction of Neopentyl Alcohol with Hydrobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of the reaction between neopentyl alcohol and hydrobromic acid (HBr), a classic example of a carbocation rearrangement. This reaction is of significant interest as it deviates from the expected direct substitution pathway, providing a clear illustration of the Wagner-Meerwein rearrangement. This guide will delve into the underlying mechanistic principles, present available quantitative data, and provide cited experimental methodologies.
Core Reaction and Mechanism
The reaction of neopentyl alcohol with HBr primarily yields 2-bromo-2-methylbutane (B1582447), a rearranged product, rather than the anticipated 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide).[1][2][3] This outcome is a direct consequence of the reaction proceeding through an SN1-like pathway involving a carbocation intermediate. The steric hindrance imposed by the bulky tert-butyl group in neopentyl alcohol makes the backside attack required for an SN2 mechanism unfavorable.[2][4]
The reaction mechanism unfolds through the following sequential steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of neopentyl alcohol by the strong acid, HBr. This converts the poor leaving group (-OH) into a good leaving group (H2O).[1][2]
-
Formation of a Primary Carbocation: The protonated alcohol loses a molecule of water to form a highly unstable primary carbocation.[1][4]
-
Wagner-Meerwein Rearrangement (1,2-Methyl Shift): To achieve greater stability, the primary carbocation undergoes a rapid rearrangement.[1][2] A methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged carbon. This concerted step, known as a Wagner-Meerwein rearrangement, results in the formation of a much more stable tertiary carbocation.[5][6][7] This rearrangement is the crux of the reaction's outcome.
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a potent nucleophile, then attacks the tertiary carbocation, leading to the formation of the final product, 2-bromo-2-methylbutane.[1][4]
Experimental Data
| Reactant | Reagent | Temperature (°C) | Major Product | Yield (%) | Minor Product 1 | Yield (%) | Minor Product 2 | Yield (%) | Reference |
| Neopentyl Alcohol | HBr | 100 | 2-bromo-2-methylbutane | 66 | 2-bromo-3-methylbutane (B93499) | 18 | Neopentyl bromide (SN2 product) | 16 |
Note: The formation of 2-bromo-3-methylbutane suggests a subsequent hydride shift after the initial methyl shift, indicating the complexity of the carbocation rearrangements.
Experimental Protocols
Detailed experimental procedures for the synthesis of 2-bromo-2-methylbutane from neopentyl alcohol can be performed using either traditional reflux or microwave-assisted methods.
Reflux Method
This procedure is adapted from a study investigating the mechanism of the reaction.[8]
Reagents and Equipment:
-
Neopentyl alcohol (4.0 g)
-
Sodium bromide (7.0 g)
-
Deionized water (6.0 mL)
-
Concentrated sulfuric acid (6.0 mL)
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Combine 4.0 g of neopentyl alcohol, 7.0 g of sodium bromide, and 6.0 mL of deionized water in a 100 mL round-bottom flask.
-
Carefully add 6.0 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes using a heating mantle.
-
After reflux, allow the mixture to cool to room temperature.
-
Reconfigure the apparatus for simple distillation and distill the product, collecting the distillate in a receiver flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation, collecting the fraction boiling at approximately 117-119 °C.[9]
Microwave-Assisted Synthesis
This method offers a more rapid alternative to traditional reflux.[8]
Reagents and Equipment:
-
Neopentyl alcohol (2.0 g)
-
Sodium bromide (3.5 g)
-
Deionized water (3.0 mL)
-
Concentrated sulfuric acid (3.0 mL)
-
35 mL microwave reaction tube
-
Microwave synthesizer
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Combine 2.0 g of neopentyl alcohol, 3.5 g of sodium bromide, 3.0 mL of deionized water, and 3.0 mL of concentrated sulfuric acid in a 35 mL microwave reaction tube.
-
Heat the mixture in a microwave synthesizer at 130 °C for 25 minutes.
-
After cooling, distill the mixture up to 119 °C.
-
Wash the distillate sequentially with 7.5 mL of deionized water, 2.5 mL of concentrated H₂SO₄, 3 mL of saturated NaHCO₃, and 1 mL of saturated NaCl.
-
Dry the organic layer over anhydrous sodium sulfate.
Visualizing the Mechanism
The reaction pathway, including the critical rearrangement step, can be visualized using the following diagrams.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-bromo-2-methylbutane.
Signaling Pathway of the Reaction Mechanism
Caption: Mechanism of the reaction of neopentyl alcohol with HBr.
References
- 1. brainly.com [brainly.com]
- 2. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-b.. [askfilo.com]
- 3. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. When neopentyl alcohol is treated with , a mixture of two alkenes is - askIITians [askiitians.com]
- 6. allen.in [allen.in]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. collected.jcu.edu [collected.jcu.edu]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol. The information herein is intended to support laboratory professionals in the safe and effective use of this compound in research and development.
Chemical and Physical Properties
This compound is a halogenated organic compound utilized as a building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1][2] |
| CAS Number | 40894-00-6 | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 184-187 °C (lit.) | [2] |
| Density | 1.358 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.479 (lit.) | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane.[3][4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound (Table 2).
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source:[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.
Handling
-
Handle in a well-ventilated place.
-
Wear personal protective equipment as outlined in Figure 1.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is room temperature, sealed in a dry environment.
The following diagram illustrates the general workflow for safe handling and storage.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and procedures for similar compounds and may require optimization.
Synthesis of this compound
A plausible synthetic route to this compound is the selective monobromination of 2,2-dimethyl-1,3-propanediol. A general procedure, adapted from the synthesis of a similar compound, is described below.[5]
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in toluene.
-
Add hydrobromic acid (1.1 eq) to the stirred solution.
-
Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of this compound and identifying any volatile impurities.
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.
-
Inject an appropriate volume of the sample into the GC-MS system.
-
Analyze the resulting total ion chromatogram (TIC) to determine the relative peak areas of the main component and any impurities.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized product.
Instrumentation and Conditions:
-
Spectrometer: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Procedure:
-
Dissolve a small amount of the sample in CDCl₃ in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, integrations, and coupling patterns with expected values for this compound.
Reactivity and Incompatibilities
This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents. Thermal decomposition may produce carbon oxides and hydrogen bromide gas.
The following diagram illustrates the relationship between handling precautions and the chemical's reactivity.
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.
References
Molecular weight and formula of 3-Bromo-2,2-dimethyl-1-propanol.
An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol
Core Compound Overview
This compound is a halogenated organic compound with significant utility as a building block in organic synthesis. Its structure, featuring a primary alcohol and a neopentyl bromide moiety, presents unique reactivity that is of interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications.
Molecular Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| Chemical Formula | C5H11BrO[1] |
| Molecular Weight | 167.04 g/mol [1][2] |
| IUPAC Name | 3-bromo-2,2-dimethylpropan-1-ol[1] |
| CAS Number | 40894-00-6[1][2] |
| SMILES | CC(C)(CO)CBr[1][2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Physical Form | Liquid[2][3] | Sigma-Aldrich |
| Boiling Point | 184-187 °C[2][3] | Sigma-Aldrich |
| Density | 1.358 g/mL at 25 °C[2][3] | Sigma-Aldrich |
| Refractive Index | n20/D 1.479[2][3] | Sigma-Aldrich |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound can be approached through several routes, typically involving the selective bromination of a suitable precursor. A plausible synthetic route is the hydrobromination of 2,2-dimethyl-1,3-propanediol. This reaction requires careful control to achieve mono-bromination.
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the primary alcohol and the neopentyl bromide functional groups. The steric hindrance from the gem-dimethyl groups on the carbon adjacent to the bromine atom significantly inhibits SN2 reactions. The parent alcohol, 2,2-dimethyl-1-propanol (neopentyl alcohol), is known to undergo reaction with HBr very slowly, yielding a rearranged product, 2-bromo-2-methylbutane, which suggests a mechanism involving a carbocation rearrangement.[4]
The primary alcohol group can undergo oxidation. For instance, this compound has been used in the synthesis of 3-bromo-2,2-dimethylpropanal through oxidation with pyridinium (B92312) chlorochromate (PCC) mixed with silica (B1680970) in dichloromethane (B109758).[3]
Caption: Oxidation of this compound.
Experimental Protocols
Synthesis of 3-bromo-2,2-dimethylpropanal from this compound
This protocol is based on the oxidation of this compound as a representative reaction.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane.
-
To this stirred slurry, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-2,2-dimethylpropanal.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or selective reactions at the alcohol and bromide sites. The neopentyl structure can introduce steric bulk, which can be desirable in tuning the pharmacological properties of a drug candidate. While this specific compound is a building block, related brominated propanols are key intermediates in the synthesis of various pharmaceuticals, including antiviral, antifungal, and anticancer agents, as well as agrochemicals.[5]
The general class of brominated alcohols is valuable for introducing specific pharmacophores or for linking molecular fragments in drug discovery. For instance, the strategic placement of bromo- and hydroxymethyl groups allows for a variety of subsequent chemical transformations to create diverse molecular libraries for biological screening.
References
Technical Guide: Physicochemical Properties of 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis. This document outlines its boiling point and density, supported by detailed experimental methodologies for their determination.
Core Physicochemical Data
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Boiling Point | 184-187 °C | Standard atmospheric pressure (literature value)[1][2][3][4] |
| Density | 1.358 g/mL | at 25 °C (literature value)[1][2][3] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to the thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
-
The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.
-
The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.
Materials:
-
Pycnometer or a calibrated volumetric flask with a stopper
-
Analytical balance
-
Sample of this compound
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
An empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).
-
The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated using its mass and the determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.
Synthetic Application Workflow
This compound serves as a precursor in various organic syntheses. One such application is its oxidation to form 3-bromo-2,2-dimethylpropanal. The logical workflow for this synthesis is depicted below.
Workflow for the synthesis of 3-bromo-2,2-dimethylpropanal.
References
Methodological & Application
Application Note: Synthesis of 3-Bromo-2,2-dimethylpropanal from 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 3-bromo-2,2-dimethylpropanal, a valuable building block in organic synthesis, via the oxidation of 3-bromo-2,2-dimethyl-1-propanol. Two primary methods are discussed: a reliable and high-yielding TEMPO-catalyzed oxidation and the classical pyridinium (B92312) chlorochromate (PCC) oxidation. While the PCC method is widely known for the conversion of primary alcohols to aldehydes, literature suggests it can be unreliable for this specific substrate, leading to variable yields.[1] The TEMPO-catalyzed method is presented as a more consistent and efficient alternative.[1]
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, crucial for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. 3-Bromo-2,2-dimethylpropanal is a key intermediate possessing a neopentyl core with a reactive aldehyde functionality and a bromine handle for further synthetic manipulations. The steric hindrance of the neopentyl group and the presence of a halogen require a mild and selective oxidation method to avoid side reactions and over-oxidation to the corresponding carboxylic acid. This document outlines a reliable experimental procedure for this conversion and discusses an alternative method.
Comparison of Synthetic Methods
| Parameter | TEMPO-catalyzed Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Starting Material | This compound | This compound |
| Oxidizing System | TEMPO (catalyst) / NaOCl (co-oxidant) | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (B109758) / Water | Dichloromethane |
| Reaction Temperature | 0 °C to 10 °C | Room Temperature |
| Reaction Time | 10 - 20 minutes | 2 - 4 hours (typical)[2] |
| Reported Yield | 85%[1] | 0% to 60% (unreliable)[1] |
| Work-up | Liquid-liquid extraction, wash, drying | Filtration through Celite/silica (B1680970), wash, drying |
| Purification | Kugelrohr distillation[1] | Column chromatography (if required)[2] |
Experimental Protocols
Recommended Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a reported reliable synthesis of 3-bromo-2,2-dimethylpropanal.[1]
Materials:
-
This compound (16.7 g, 0.1 mol)
-
Dichloromethane (CH₂Cl₂) (65 ml)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.78 g, 5 mmol)
-
Potassium bromide (KBr) (1.2 g, 10 mmol)
-
Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)
-
1.8 M aqueous sodium hypochlorite (B82951) (NaOCl) solution (61 ml)
-
Deionized water
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Basic alumina
Procedure:
-
Dissolve 16.7 g (0.1 mol) of this compound in 65 ml of dichloromethane in a flask equipped with a magnetic stirrer.
-
Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water to the reaction mixture.
-
Cool the vigorously stirred mixture to below 0 °C in an ice bath.
-
Prepare a solution of the co-oxidant by mixing 61 ml of 1.8 M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃.
-
Add the NaOCl solution to the reaction mixture under vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring until the starting alcohol is consumed (typically 10-20 minutes), as monitored by thin-layer chromatography (TLC).
-
Separate the organic and aqueous phases. Extract the aqueous phase three times with 20 ml of diethyl ether.
-
Combine the organic phases and wash with 40 ml of 10% HCl containing 1.3 g (8 mmol) of KI.
-
Dry the organic phase over magnesium sulfate (MgSO₄) and filter through a short pad of basic alumina.
-
Remove the solvent at atmospheric pressure.
-
Purify the crude product by Kugelrohr distillation at atmospheric pressure to afford pure 3-bromo-2,2-dimethylpropanal (14.0 g, 85% yield).[1]
Alternative Protocol: Pyridinium Chlorochromate (PCC) Oxidation
This is a general procedure for PCC oxidation of primary alcohols and has been reported for the synthesis of 3-bromo-2,2-dimethylpropanal, though with noted reliability issues.[1][2]
Materials:
-
This compound (1 equivalent)
-
Pyridinium chlorochromate (PCC) (1.2 - 1.5 equivalents)
-
Celite or Silica Gel
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.2-1.5 eq.) and Celite or silica gel in anhydrous dichloromethane, add a solution of this compound (1 eq.) in anhydrous dichloromethane at room temperature.[2]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium tars and the adsorbent.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the resulting crude aldehyde by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for TEMPO-catalyzed oxidation.
Caption: Workflow for PCC oxidation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridinium chlorochromate (PCC) is a toxic chromium (VI) compound and should be handled with care.[2]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium hypochlorite is corrosive.
-
The reactions should be performed under anhydrous conditions where specified to prevent side reactions.[2]
Conclusion
The synthesis of 3-bromo-2,2-dimethylpropanal can be effectively achieved through the oxidation of the corresponding primary alcohol. For researchers requiring a reliable and high-yielding procedure, the TEMPO-catalyzed oxidation is the recommended method. While the PCC oxidation is a viable alternative, it may require optimization to overcome reported inconsistencies in yield.
References
Application Notes and Protocols: The Use of 3-Bromo-2,2-dimethyl-1-propanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-2,2-dimethyl-1-propanol as a versatile building block in the synthesis of pharmaceutical intermediates. This document includes its physicochemical properties, key synthetic transformations, and detailed experimental protocols for its application.
Introduction
This compound is a bifunctional organic compound featuring a primary alcohol and a neopentyl bromide structure. This unique combination makes it a valuable starting material for introducing the sterically hindered and lipophilic gem-dimethylpropyl group into more complex molecules. Its application is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where metabolic stability and specific steric bulk are desired. The primary alcohol can be readily oxidized to an aldehyde, which serves as a key intermediate for various carbon-carbon bond-forming reactions.
Physicochemical Properties and Specifications
A summary of the key properties and specifications for this compound is presented in the table below.
| Property | Value |
| CAS Number | 40894-00-6 |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| Appearance | Liquid |
| Boiling Point | 184-187 °C |
| Density | 1.358 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.479 |
| Purity | Typically ≥96% or ≥97% |
Application Notes
Synthesis of a Versatile Aldehyde Intermediate
A primary application of this compound is its oxidation to 3-bromo-2,2-dimethylpropanal. This aldehyde is a crucial intermediate as the carbonyl group can participate in a wide array of chemical transformations, including nucleophilic additions and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex pharmaceutical molecules. The presence of the gem-dimethyl group adjacent to the aldehyde can introduce steric hindrance, influencing the stereoselectivity of subsequent reactions.
Precursor in the Synthesis of HIV Protease Inhibitors
The neopentyl moiety is a structural component of certain antiviral drugs. For instance, a derivative of this compound serves as a precursor in a concise synthesis of Tipranavir, a non-peptidic HIV protease inhibitor. The introduction of the 2,2-dimethylpropyl group is a key step in constructing the side chain of the drug molecule. The general synthetic strategy involves the conversion of this compound to a reactive intermediate that can be coupled with the core structure of the final API.
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of this compound to 3-Bromo-2,2-dimethylpropanal
This protocol describes a reliable and efficient method for the synthesis of 3-bromo-2,2-dimethylpropanal using a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) as the co-oxidant.
Reaction Parameters
| Reagent/Parameter | Quantity/Value |
| This compound | 16.7 g (0.1 mol) |
| Dichloromethane (B109758) (CH₂Cl₂) | 65 mL |
| TEMPO | 0.78 g (5 mmol) |
| Potassium Bromide (KBr) in Water | 1.2 g in 5 mL |
| Aqueous NaOCl (1.8M) | 61 mL |
| Sodium Bicarbonate (NaHCO₃) | 3.4 g (40 mmol) |
| Reaction Temperature | < 10 °C (maintained below 0 °C initially) |
| Reaction Time | 10–20 minutes |
| Yield | 85% |
Materials:
-
This compound (16.7 g, 0.1 mol)
-
Dichloromethane (CH₂Cl₂)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, free radical)
-
Potassium Bromide (KBr)
-
Deionized Water
-
Aqueous Sodium Hypochlorite (NaOCl, 1.8M)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
10% Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄)
-
Basic alumina
Procedure:
-
Dissolve 16.7 g (0.1 mol) of this compound in 65 ml of dichloromethane in a suitable reaction vessel.
-
Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water to the reaction mixture.
-
Cool the mixture to below 0 °C under vigorous stirring.
-
Separately, prepare a mixture of 61 ml of 1.8M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃.
-
Add the NaOCl mixture to the reaction vessel under vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Continue stirring until the alcohol is consumed (typically 10–20 minutes, can be monitored by TLC).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase three times with 20 ml of diethyl ether.
-
Combine all organic phases and wash with 40 ml of 10% HCl containing 1.3 g (8 mmol) of KI.
-
Wash the resulting brown organic phase twice with 20 ml of saturated aqueous Na₂S₂O₃, followed by 20 ml of saturated aqueous NaHCO₃, and finally with 20 ml of brine.
-
Dry the organic phase with MgSO₄ and filter through a short pad of basic alumina.
Visualizations
Caption: General synthetic workflow.
Caption: TEMPO-catalyzed oxidation workflow.
Caption: Proposed Tipranavir precursor pathway.
Application Note: Protocol for the Oxidation of 3-Bromo-2,2-dimethyl-1-propanol to 3-Bromo-2,2-dimethylpropanal using Pyridinium Chlorochromate (PCC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the selective oxidation of the primary alcohol, 3-Bromo-2,2-dimethyl-1-propanol, to its corresponding aldehyde, 3-Bromo-2,2-dimethylpropanal. The synthesis utilizes Pyridinium (B92312) Chlorochromate (PCC) as the oxidizing agent in an anhydrous organic solvent. This method is noted for its mild conditions, which prevent over-oxidation to the carboxylic acid, and its straightforward work-up procedure, facilitated by the use of an adsorbent. This protocol is designed to be a reliable resource for chemists in research and development, particularly in the synthesis of functionalized aldehydes as intermediates for active pharmaceutical ingredients and other complex organic molecules.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A key challenge in this conversion is preventing the subsequent oxidation of the aldehyde to a carboxylic acid. Pyridinium Chlorochromate (PCC) is a widely used reagent that selectively oxidizes primary alcohols to aldehydes under mild, anhydrous conditions.[1][2][3] The reagent is a complex of chromium trioxide, pyridine, and hydrochloric acid and is typically employed in dichloromethane (B109758) (DCM).[1] This application note details the use of PCC for the oxidation of this compound, a bifunctional molecule with potential applications as a building block in medicinal chemistry. The presence of the bromine atom offers a handle for further synthetic modifications. The neopentyl scaffold provides steric bulk, which can be advantageous in tuning the pharmacological properties of a target molecule.
Materials and Methods
Materials
| Material | Grade | Supplier |
| This compound | ≥96% | Sigma-Aldrich |
| Pyridinium Chlorochromate (PCC) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| Sodium sulfate, anhydrous | ACS Reagent | Sigma-Aldrich |
Instrumentation
| Instrument | Use |
| Magnetic Stirrer with Stir Bar | Reaction agitation |
| Round-bottom flask | Reaction vessel |
| Condenser | Prevention of solvent loss (optional) |
| Filtration apparatus | Separation of solid byproducts |
| Rotary Evaporator | Solvent removal |
| NMR Spectrometer | Structural characterization of the product |
| FT-IR Spectrometer | Functional group analysis of the product |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Purity assessment and mass determination |
Experimental Protocol
Safety Precautions: Pyridinium Chlorochromate is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All waste containing chromium must be disposed of according to institutional and local regulations.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel (of equal weight to the PCC).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Reaction Initiation: Add the solution of the alcohol to the PCC-silica gel slurry in one portion with vigorous stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2-4 hours.[5]
-
Work-up: Upon completion of the reaction, dilute the reaction mixture with anhydrous diethyl ether.
-
Filtration: Filter the mixture through a pad of silica gel or Celite to remove the dark chromium byproducts which are adsorbed onto the silica gel.
-
Washing: Wash the filter cake thoroughly with additional anhydrous diethyl ether to ensure complete recovery of the product.
-
Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Results and Discussion
The oxidation of this compound with PCC is expected to yield 3-Bromo-2,2-dimethylpropanal in good yield. The use of silica gel in the reaction mixture simplifies the work-up by adsorbing the insoluble chromium salts, allowing for their easy removal by filtration.[4]
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₅H₁₁BrO | 167.04 | Liquid |
| 3-Bromo-2,2-dimethylpropanal | C₅H₉BrO | 165.03 | Not available |
Expected Characterization Data for 3-Bromo-2,2-dimethylpropanal
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately 9.5 ppm, a singlet for the two protons of the CH₂Br group, and a singlet for the six protons of the two methyl groups.
-
¹³C NMR: The spectrum should show a signal for the aldehyde carbonyl carbon around 200 ppm, a quaternary carbon, a carbon attached to bromine, and a carbon for the equivalent methyl groups.
-
FT-IR: The spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1725 cm⁻¹. The C-H stretch of the aldehyde proton will appear as two weak bands around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Workflow Diagram
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Bromo-2,2-dimethylpropanal from its corresponding primary alcohol using PCC. The procedure is well-established for the selective oxidation of primary alcohols and offers a straightforward work-up. This makes it a valuable tool for researchers and professionals in the field of organic synthesis and drug development.
References
Application of 3-Bromo-2,2-dimethyl-1-propanol as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,2-dimethyl-1-propanol is a valuable bifunctional building block in organic synthesis, featuring a primary hydroxyl group and a primary alkyl bromide. This unique combination allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its neopentyl core provides steric hindrance that can influence reaction pathways and the stability of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40894-00-6 | |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 184-187 °C | |
| Density | 1.358 g/mL at 25 °C | |
| Refractive Index | n20/D 1.479 |
Application 1: Oxidation to 3-Bromo-2,2-dimethylpropanal
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 3-Bromo-2,2-dimethylpropanal, a useful intermediate for further synthetic elaborations. A common and effective method for this transformation is the use of Pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Bromo-2,2-dimethylpropanal.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Reactant | Product | Reagent | Solvent | Yield | Purity |
| This compound | 3-Bromo-2,2-dimethylpropanal | PCC/Silica | Dichloromethane | Moderate to High | >95% (after purification) |
Note: Specific yield was not found in the searched literature, but this is a standard oxidation with expected good yields.
Reaction Workflow
Caption: Workflow for the oxidation of this compound.
Application 2: Synthesis of Neopentyl Ethers via Williamson Ether Synthesis
The bromide moiety in this compound is susceptible to nucleophilic substitution, allowing for the formation of ethers through the Williamson ether synthesis. This reaction is particularly useful for introducing the sterically hindered neopentyl group into various molecules.
Experimental Protocol: Synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol
This protocol is adapted from the synthesis of a similar phenoxypropanol derivative and can be applied to the reaction of this compound with phenol (B47542).[2]
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of phenol (1.0 equivalent) in DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Analogous Reaction)
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield |
| 2,2-dimethyl-1,3-propanediol | (3-chloroprop-1-en-1-yl)benzene | 2,2-dimethyl-3-(3-phenylallyloxy)propan-1-ol | NaH | DMF | Not specified |
| tert-butyl (4-hydroxyphenyl)carbamate | 1,2-dibromoethane | tert-butyl (4-(2-bromoethoxy)phenyl)carbamate | K₂CO₃ | Acetone | 40%[3] |
Note: The table shows data for analogous Williamson ether syntheses. Yields for the specific reaction with this compound may vary.
Reaction Pathway
Caption: Williamson ether synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol.
Application 3: Synthesis of Neopentyl Azides
The bromo group can be readily displaced by an azide (B81097) nucleophile to furnish the corresponding azido-alcohol. Azido compounds are versatile intermediates, for example, in the synthesis of amines via reduction or in "click chemistry" reactions.
Experimental Protocol: Synthesis of 3-Azido-2,2-dimethyl-1-propanol
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the organic layer under reduced pressure (Caution: low molecular weight azides can be explosive).
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Reactant | Product | Reagent | Solvent | Yield |
| This compound | 3-Azido-2,2-dimethyl-1-propanol | NaN₃ | DMF | High |
Note: Specific yield for this reaction was not found, but nucleophilic substitution of primary bromides with azide is generally a high-yielding reaction.
Logical Relationship of Synthesis
Caption: Synthesis and potential applications of 3-Azido-2,2-dimethyl-1-propanol.
Application 4: Synthesis of Neopentyl Esters via Fischer Esterification
The hydroxyl group of this compound can undergo esterification with carboxylic acids under acidic conditions, a reaction known as Fischer esterification. This allows for the introduction of a neopentyl ester moiety, which can be useful in various applications, including as protecting groups or in the synthesis of active pharmaceutical ingredients.
Experimental Protocol: Synthesis of 3-Bromo-2,2-dimethylpropyl acetate
Materials:
-
This compound
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Carefully wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst | Yield |
| This compound | Acetic Acid | 3-Bromo-2,2-dimethylpropyl acetate | H₂SO₄ | Moderate to High |
Note: Fischer esterification is an equilibrium process; using an excess of one reactant drives the reaction towards the product, typically resulting in good yields.
Experimental Workflow for Esterification
Caption: Workflow for the Fischer esterification of this compound.
References
Application Notes and Protocols for Radical Cyclization Reactions Involving 3-Bromo-2,2-dimethyl-1-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radical cyclization of unsaturated ether derivatives of 3-bromo-2,2-dimethyl-1-propanol. This class of reactions offers a powerful tool for the synthesis of substituted tetrahydrofurans, which are common structural motifs in biologically active molecules and natural products. The use of this compound as a starting material allows for the introduction of a gem-dimethyl group adjacent to the newly formed heterocyclic ring, a feature that can enhance metabolic stability and influence conformational preference in drug candidates.
Application Notes
Radical cyclizations provide a versatile and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of drug discovery, the construction of complex molecular architectures from simple precursors is of paramount importance. The intramolecular cyclization of radicals generated from derivatives of this compound is a prime example of such a strategy, leading to the formation of substituted cyclic ethers. These heterocyclic structures are prevalent in a wide array of pharmaceuticals and natural products.
The general strategy involves the preparation of an unsaturated ether of this compound, for instance, an allyl or propargyl ether. The subsequent radical reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and mediated by a radical chain carrier like tributyltin hydride (Bu₃SnH), proceeds via a 5-exo-trig cyclization to furnish the desired tetrahydrofuran (B95107) derivative. The gem-dimethyl group on the starting material is strategically positioned to be alpha to the newly formed C-C bond in the cyclized product. This structural feature can be advantageous in drug design, as it can impart steric hindrance, potentially shielding the molecule from metabolic degradation and influencing its binding affinity to biological targets.
The high regioselectivity of the 5-exo cyclization is a key advantage of this methodology. Furthermore, the stereochemical outcome of the reaction can often be controlled, providing access to specific diastereomers, which is a critical aspect in the development of chiral drugs. The reaction conditions are generally mild, tolerating a variety of functional groups, which adds to the synthetic utility of this transformation.
Key Advantages for Drug Development:
-
Access to Novel Scaffolds: Provides a straightforward route to substituted tetrahydrofurans with a gem-dimethyl substitution pattern.
-
Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Constraint: The cyclic nature of the product restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a target protein.
-
Stereochemical Control: The potential for diastereoselective cyclization allows for the synthesis of stereochemically pure compounds, which is essential for modern drug development.
Quantitative Data Summary
The following table summarizes representative quantitative data for the radical cyclization of an allyl ether of this compound. The data is based on typical yields and diastereoselectivities observed for analogous radical cyclization reactions of bromoacetals and related systems.
| Substrate | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-(Allyloxy)-1-bromo-2,2-dimethylpropane | 4,4-Dimethyl-2-(iodomethyl)tetrahydrofuran | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.), Benzene (B151609), 80 °C, 4 h | 85-95 | ~4:1 to 10:1 |
| 3-(Propargyloxy)-1-bromo-2,2-dimethylpropane | 4,4-Dimethyl-2-(iodomethylene)tetrahydrofuran | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.), Benzene, 80 °C, 4 h | 70-85 | N/A |
Experimental Protocols
Protocol 1: Synthesis of 3-(Allyloxy)-1-bromo-2,2-dimethylpropane (Substrate for Cyclization)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford the pure 3-(allyloxy)-1-bromo-2,2-dimethylpropane.
Protocol 2: Radical Cyclization of 3-(Allyloxy)-1-bromo-2,2-dimethylpropane
Materials:
-
3-(Allyloxy)-1-bromo-2,2-dimethylpropane
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Round-bottom flask equipped with a reflux condenser
-
Syringe pump
-
Inert atmosphere setup (argon or nitrogen)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3-(allyloxy)-1-bromo-2,2-dimethylpropane (1.0 equivalent) and a catalytic amount of AIBN (0.1 equivalents) in anhydrous benzene or toluene.
-
Heat the solution to reflux (approximately 80 °C for benzene).
-
Using a syringe pump, add a solution of tributyltin hydride (1.1 equivalents) in the same solvent over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the tin hydride, which favors the cyclization reaction over direct reduction of the bromide.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, which will contain the desired cyclized product and tin byproducts, should be purified. A common method is to dissolve the residue in acetonitrile (B52724) and wash with hexane (B92381) to remove the majority of the tin species. Further purification by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) will yield the pure 4,4-dimethyl-2-(iodomethyl)tetrahydrofuran as a mixture of diastereomers.
Visualizations
Reaction Pathway for Radical Cyclization
Application Notes and Protocols for the Introduction of a Gem-Dimethyl Quaternary Center Using 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-dimethyl group, a quaternary carbon center substituted with two methyl groups, is a prevalent structural motif in numerous natural products and clinically significant pharmaceuticals. Its incorporation into molecular scaffolds can confer significant advantages in drug design by enhancing metabolic stability, improving pharmacokinetic profiles, and increasing binding affinity through conformational restriction and favorable van der Waals interactions. 3-Bromo-2,2-dimethyl-1-propanol is a versatile and commercially available building block for the introduction of this valuable gem-dimethyl quaternary center. This document provides detailed application notes and experimental protocols for utilizing this compound in key synthetic transformations.
The neopentyl structure of this compound, with a primary bromide adjacent to a quaternary carbon, presents unique reactivity. While sterically hindered for direct S(_N)2 reactions, it can undergo nucleophilic substitution under specific conditions, often favoring S(_N)1-like mechanisms which may involve rearrangements. Careful selection of reaction conditions is therefore crucial for successful implementation.
Data Presentation: Summary of Key Synthetic Applications
The following table summarizes various synthetic strategies for incorporating the 2,2-dimethyl-3-hydroxypropyl moiety from this compound, which can then be further manipulated to achieve the desired final molecule.
| Reaction Type | Nucleophile/Reagent | Product Type | Typical Conditions | Expected Yield | Reference/Analogy |
| Alkylation of Active Methylene Compounds | Diethyl Malonate | Substituted Malonic Ester | NaH, DMF, 60-80 °C, 12-24 h | Moderate | General protocols for sterically hindered halides |
| Williamson Ether Synthesis | Phenol (B47542) | Aryl Ether | NaH, THF/DMF, 50-100 °C, 8-16 h | Moderate to Good | [1] |
| Grignard Reagent Formation & Reaction | Mg, THF; then Aldehyde/Ketone | Secondary/Tertiary Alcohol | Anhydrous THF, reflux; then electrophile at 0 °C to rt | Moderate | [2] |
| Steglich Esterification | Carboxylic Acid | Ester | DCC, DMAP, CH₂Cl₂, 0 °C to rt, 12-24 h | Good | [3][4] |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate
This protocol describes the C-alkylation of diethyl malonate to introduce the neopentyl backbone, a common strategy for synthesizing derivatives with a gem-dimethyl group alpha to a carboxylic acid or related functional group. Due to the steric hindrance of the neopentyl bromide, forcing conditions may be necessary.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq.) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the enolate solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted malonic ester.
Protocol 2: Williamson Ether Synthesis with Phenol
This protocol details the formation of an aryl ether linkage, a common motif in biologically active molecules. The reaction of a phenoxide with the sterically hindered this compound may require elevated temperatures and a polar aprotic solvent to proceed at a reasonable rate.[1]
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.2 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.3 eq.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to form the sodium phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 50-100 °C and stir for 8-16 hours. Monitor the reaction by TLC.[1]
-
Upon completion, cool the mixture to room temperature and quench with deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol describes the formation of a Grignard reagent from this compound, where the hydroxyl group must first be protected. The resulting organometallic species can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds.
Step 3a: Protection of the Hydroxyl Group (e.g., as a Silyl (B83357) Ether)
-
Dissolve this compound (1.0 eq.) and imidazole (B134444) (2.5 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate to yield the protected alcohol. This is often used without further purification.
Step 3b: Grignard Reagent Formation and Reaction Materials:
-
TBDMS-protected this compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq.) and a crystal of iodine.
-
Add a small amount of a solution of the TBDMS-protected bromide (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours.
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The silyl protecting group can be removed using standard conditions (e.g., TBAF in THF) and the final product purified by column chromatography.
Protocol 4: Steglich Esterification with a Carboxylic Acid
This protocol outlines the formation of an ester linkage, a common functional group in prodrugs and other bioactive molecules. The Steglich esterification is a mild and efficient method, particularly suitable for sterically hindered alcohols.[3][4]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.1 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere.[5]
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Logical Relationship: The Thorpe-Ingold Effect
The introduction of a gem-dimethyl group can significantly influence the rate and equilibrium of cyclization reactions, a phenomenon known as the Thorpe-Ingold effect. This effect is attributed to a decrease in the internal bond angle, which brings the reactive ends of a chain into closer proximity, thereby favoring intramolecular reactions.
Caption: Thorpe-Ingold effect favoring cyclization.
Experimental Workflow: Williamson Ether Synthesis
The following diagram illustrates the general workflow for the Williamson ether synthesis protocol described above.
Caption: Williamson Ether Synthesis Workflow.
Signaling Pathway: Hypothetical Role of a Gem-Dimethylated Inhibitor
While no specific signaling pathway is directly linked to a molecule synthesized from this compound in the literature, the gem-dimethyl group is a known feature in many enzyme inhibitors. For instance, in a hypothetical kinase inhibitor, the gem-dimethyl group could serve to lock the conformation of a side chain, enhancing its fit into a hydrophobic pocket of the enzyme's active site and thereby increasing its inhibitory potency.
Caption: Hypothetical Kinase Inhibition Pathway.
References
Application Note: Synthesis of Novel Ethers using 3-Bromo-2,2-dimethyl-1-propanol via Williamson Ether Synthesis
Abstract
This application note details a robust and efficient protocol for the synthesis of unsymmetrical ethers utilizing 3-Bromo-2,2-dimethyl-1-propanol as a key building block. The primary method employed is the Williamson ether synthesis, a versatile and reliable SN2 reaction.[1][2][3][4][5] This procedure is broadly applicable for researchers in medicinal chemistry and materials science, providing a straightforward pathway to novel ether compounds. The protocol outlines the reaction of an alcohol with this compound in the presence of a strong base.
Introduction
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[4][5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether linkage.[2][3][4] For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[1][2][3]
The substrate, this compound, is a bifunctional molecule containing both a primary alkyl bromide and a primary alcohol. This structure allows for two main synthetic strategies:
-
Intermolecular Etherification: The alcohol moiety can be deprotonated to form an alkoxide, which can then react with a different alkyl halide. Alternatively, and as detailed in this protocol, the bromide can be displaced by an external alkoxide.
-
Intramolecular Cyclization: Deprotonation of the internal alcohol can lead to an intramolecular SN2 reaction, forming a substituted oxetane.
This document provides a detailed protocol for the intermolecular synthesis of an ether by reacting this compound with a representative alcohol, isopropanol (B130326).
Signaling Pathway and Logic
The Williamson ether synthesis is a direct, two-step process in practice. The first step involves the deprotonation of an alcohol to form a more nucleophilic alkoxide. The second step is the SN2 attack of this alkoxide on the primary alkyl halide.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol
This protocol describes the synthesis of 3-Isopropoxy-2,2-dimethyl-1-propanol.
Materials:
-
This compound (96%)
-
Isopropanol (Anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
Procedure:
-
Alkoxide Formation: a. To a dry, 250 mL three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous isopropanol (50 mL). b. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred isopropanol at 0 °C (ice bath). c. Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of sodium isopropoxide.
-
SN2 Reaction: a. Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous THF. b. Add the solution of the alkyl halide dropwise to the sodium isopropoxide solution at room temperature. c. Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours.[4] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any excess NaH. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.
-
Anhydrous solvents are required.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-Isopropoxy-2,2-dimethyl-1-propanol.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume Used |
| This compound | 167.04 | 0.05 | 1.0 | 8.35 g |
| Isopropanol | 60.10 | - | - | 50 mL (solvent) |
| Sodium Hydride (60% dispersion) | 24.00 (NaH) | 0.055 | 1.1 | 2.20 g |
| Product: 3-Isopropoxy-2,2-dimethyl-1-propanol | 146.23 | - | - | - |
| Yield and Purity Data | |
| Theoretical Yield | 7.31 g |
| Actual Yield | 5.99 g |
| Percentage Yield | 82% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 195-198 °C (Predicted) |
Note: Yields for Williamson ether synthesis typically range from 50-95% in laboratory settings.[4]
Experimental Workflow Diagram
The following diagram illustrates the overall experimental procedure.
Caption: Step-by-step experimental workflow.
For further information or technical support, please contact our research division.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | bartleby [bartleby.com]
- 6. CHEM-GUIDE: Preparation of ethers [chem-guide.blogspot.com]
Application Notes and Protocols: The Role of 3-Bromo-2,2-dimethyl-1-propanol in the Synthesis of Bicyclic β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail a synthetic strategy for the preparation of bicyclic β-lactams, a core structural motif in many antibiotics, utilizing 3-Bromo-2,2-dimethyl-1-propanol as a key starting material. The protocol outlines a multi-step synthesis involving the initial oxidation of the starting material, followed by its incorporation into a monocyclic β-lactam precursor, and subsequent diastereoselective radical cyclization to afford the target bicyclic system. This methodology provides a viable route to novel carbapenam (B8450946) and penam (B1241934) analogues for drug discovery and development programs.
Introduction
Bicyclic β-lactams, such as penicillins and carbapenems, are among the most important classes of antibacterial agents. The fused ring system imparts significant ring strain, which is crucial for their mechanism of action involving the inhibition of bacterial cell wall synthesis. The development of novel bicyclic β-lactam structures is a key strategy to combat the growing threat of antibiotic resistance. This compound serves as a versatile and readily available building block for the introduction of a gem-dimethyl substituted side chain, a common feature in many penicillin derivatives, which can enhance stability and modulate biological activity.
The synthetic approach described herein focuses on the construction of a 4-(2-bromo-1,1-dimethylethyl) substituted azetidin-2-one (B1220530) intermediate, which then undergoes an intramolecular radical cyclization to form the second ring of the bicyclic system. This strategy offers excellent diastereocontrol, leading to the formation of specific stereoisomers, which is critical for biological activity.
Overall Synthetic Pathway
The synthesis of bicyclic β-lactams from this compound can be envisioned through a multi-step sequence. The initial step involves the oxidation of the primary alcohol to an aldehyde, which is then used in a [2+2] cycloaddition reaction with a suitable ketene (B1206846) precursor and an imine to form the monocyclic β-lactam ring. The resulting N-allyl substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-one then undergoes a radical-induced intramolecular cyclization to yield the desired bicyclic β-lactam.
Caption: Overall synthetic workflow from this compound to a bicyclic β-lactam.
Experimental Protocols
Part 1: Synthesis of 4-(2-Bromo-1,1-dimethylethyl)azetidin-2-one Intermediate
This part of the protocol is based on established methods for β-lactam synthesis, such as the Staudinger cycloaddition, followed by the introduction of the key side chain derived from this compound. A crucial step involves the radical cyclization of an N-allyl substituted precursor.[1]
Step 1a: Oxidation of this compound
-
Objective: To synthesize 3-bromo-2,2-dimethylpropanal.
-
Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Step 1b: [2+2] Cycloaddition (Staudinger Reaction)
-
Objective: To synthesize a 1-allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one derivative.
-
Reagents: 3-Bromo-2,2-dimethylpropanal, Allylamine (B125299), an activated carboxylic acid derivative (e.g., an acid chloride), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve allylamine (1.1 equivalents) and 3-bromo-2,2-dimethylpropanal (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C and add triethylamine (B128534) (1.2 equivalents).
-
Slowly add a solution of the chosen acid chloride (e.g., chloroacetyl chloride, 1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Radical Cyclization to Bicyclic β-Lactam
-
Objective: To synthesize the 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one.[1]
-
Reagents: 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one, Tri-n-butyltin hydride (n-Bu3SnH), Azobisisobutyronitrile (AIBN), Toluene (B28343).
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the azetidinone precursor (1.0 equivalent) in anhydrous toluene.
-
Add AIBN (0.1 equivalents).
-
Heat the solution to reflux (approximately 110 °C).
-
Slowly add a solution of n-Bu3SnH (1.2 equivalents) in toluene via a syringe pump over several hours.
-
Continue refluxing until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. To remove tin residues, the crude product can be dissolved in acetonitrile (B52724) and washed with hexane.
-
Caption: Experimental workflow for the synthesis of bicyclic β-lactams.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the key steps in the synthesis.
Table 1: Representative Reaction Conditions for the Synthesis of Bicyclic β-Lactams
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidation | PCC | DCM | Room Temp. | 2-4 | >90 (crude) |
| Staudinger Cycloaddition | Acid Chloride, Et3N | DCM | 0 to Room Temp. | 12-24 | 50-70 |
| Radical Cyclization | n-Bu3SnH, AIBN | Toluene | 110 (Reflux) | 4-8 | 60-80[1] |
Table 2: Diastereoselectivity in Radical Cyclization
| Substrate | Product | Diastereomeric Excess (%) |
| 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one | ≥99[1] |
| 1-(2-Methylallyl)-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-one | 75-78[1] |
Conclusion
This compound is a valuable precursor for the synthesis of novel bicyclic β-lactams. The described synthetic route, involving an initial oxidation and subsequent construction of the β-lactam ring followed by a highly diastereoselective radical cyclization, provides an effective means to access these complex molecular architectures. The resulting bicyclic β-lactams are promising scaffolds for the development of new antibacterial agents with potentially improved properties. Further optimization of the reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this approach in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Brominated Propanols as Reactive Flame Retardants in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated propanols are a class of organobromine compounds that serve as highly effective reactive flame retardants in a variety of polymers. Unlike additive flame retardants, which are physically blended into the polymer matrix, reactive flame retardants like brominated propanols contain functional groups, typically hydroxyl (-OH) groups, that allow them to chemically bond with the polymer backbone during polymerization.[1][2] This covalent bonding ensures the permanent incorporation of the flame retardant, preventing it from leaching out over the product's lifespan.[1][3] This approach not only provides durable and reliable fire protection but also mitigates potential environmental and health concerns associated with the migration of additive flame retardants.[1]
Prominent examples of brominated propanols used in the industry include 3-bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), and 2,3-dibromo-2-butene-1,4-diol.[4][5] These compounds are particularly valued for their high bromine content, excellent thermal stability, and reactivity, making them suitable for incorporation into polymers such as polyurethanes and polyesters.[2][4][5]
Mechanism of Flame Retardancy
The primary mechanism by which brominated flame retardants inhibit combustion is through interference in the gas phase of the fire.[6][7] When the polymer is exposed to the high temperatures of a fire, the carbon-bromine bonds break, releasing bromine radicals (Br•) into the gaseous phase. These highly reactive bromine radicals act as scavengers, interrupting the radical chain reactions of combustion.[3][7] They react with and neutralize the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive bromine-containing species and ultimately quenching the flame.[8][9]
Additionally, some brominated flame retardants can exhibit a condensed-phase mechanism by promoting the formation of a protective char layer on the polymer's surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatile gases.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 6. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]
- 7. polymers.co.uk [polymers.co.uk]
- 8. specialchem.com [specialchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
How to improve yield in the synthesis of 3-bromo-2,2-dimethylpropanal.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-bromo-2,2-dimethylpropanal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 3-bromo-2,2-dimethylpropanal is resulting in a very low yield. What are the common causes?
Low yields in this synthesis are a frequently encountered issue, often stemming from the choice of oxidation method and reaction conditions. One common method, the oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium (B92312) chlorochromate (PCC), has been reported to give unreliable and sometimes very low yields, ranging from 0% to 60%.[1] A significant side product that can form is the trimer of the aldehyde, 2,4,6-tris-(2-bromo-1,1-dimethylethyl)-1,3,5-trioxane.[1][2]
To improve the yield, consider switching to a more reliable oxidation method, such as a TEMPO-catalyzed oxidation.
Q2: I've observed a significant amount of a side product in my reaction mixture. What is it and how can I avoid its formation?
A common side product is the trimer of 3-bromo-2,2-dimethylpropanal.[1] This can be particularly problematic when using certain oxidizing agents like PCC. The formation of this trimer can be minimized by choosing an alternative oxidation method that proceeds under milder conditions. The TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaOCl) is a recommended alternative that has been shown to be a high-yielding reaction with fewer decomposition issues.[1][2] Using pyridinium dichromate (PDC) as the oxidant has also been noted to prevent the decomposition of the desired aldehyde during workup.[1]
Q3: What is the recommended and most reliable method for synthesizing 3-bromo-2,2-dimethylpropanal with a high yield?
For a reliable and high-yielding synthesis, the TEMPO-catalyzed oxidation of this compound with NaOCl as the co-oxidant is highly recommended.[1][2] This method is advantageous as it is cost-effective, proceeds quickly under mild conditions, and simplifies waste disposal.[1]
Q4: Are there other oxidation methods I can consider?
Yes, several other oxidation methods can be used, though their reliability and yields may vary. Some alternatives include:
-
Pyridinium dichromate (PDC)[1]
-
Dess-Martin periodinane[1]
-
Swern oxidation (DMSO/(COCl)₂)[1]
-
Manganese dioxide (MnO₂)[1]
-
TPAP/NMO[1]
A comparison of these methods is provided in the table below.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent/System | Typical Yield | Advantages | Disadvantages |
| Recommended Method | TEMPO/NaOCl | High | Fast, high-yielding, mild conditions, inexpensive, easy waste disposal.[1] | Requires careful temperature control. |
| PCC Oxidation | Pyridinium chlorochromate | 0-60% (unreliable)[1] | Commercially available reagent. | Unreliable yields, formation of trimer side product.[1] |
| PDC Oxidation | Pyridinium dichromate | Moderate to High | Less decomposition of the product during workup compared to PCC.[1] | Chromium-based oxidants can be toxic and require careful disposal. |
| Dess-Martin Oxidation | Dess-Martin periodinane | High | Mild conditions, high yields. | The reagent is expensive and can be explosive under certain conditions.[1] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | High | Mild conditions, generally high yields. | Requires cryogenic temperatures and careful handling of reagents.[1] |
Experimental Protocols
Recommended Protocol: TEMPO-Catalyzed Oxidation of this compound [1]
This protocol is based on a reliable, high-yielding synthesis method.
Materials:
-
This compound (1)
-
Dichloromethane (CH₂Cl₂)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (1.8M aqueous)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Dissolve 16.7 g (0.1 mol) of this compound (1) in 65 ml of dichloromethane.
-
Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water.
-
Cool the resulting mixture to below 0 °C under vigorous stirring.
-
Prepare a mixture of 61 ml of 1.8M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃.
-
Add the NaOCl mixture to the reaction flask under vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring for a short period.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium thiosulfate (B1220275) solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-2,2-dimethylpropanal (2).
Mandatory Visualizations
Caption: Synthesis pathway for 3-bromo-2,2-dimethylpropanal.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Oxidation of 3-Bromo-2,2-dimethyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the oxidation of 3-Bromo-2,2-dimethyl-1-propanol to 3-Bromo-2,2-dimethyl-propanal.
Troubleshooting Guides & FAQs
Issue: Low or inconsistent yields when using Pyridinium (B92312) Chlorochromate (PCC) for the oxidation.
-
Question: We are experiencing highly variable yields, sometimes close to zero, when oxidizing this compound with PCC. What could be the cause?
-
Answer: This is a documented issue with this specific substrate. The synthesis of 3-Bromo-2,2-dimethyl-propanal using PCC is known to be unreliable, with reported yields ranging from 0% to 60%.[1] The instability of the aldehyde product under the reaction conditions can lead to the formation of side products. One major side product that has been identified is the cyclic trimer of the desired aldehyde, 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane.[1]
Issue: Identification of a significant, unexpected side product.
-
Question: During the workup of our PCC oxidation, we isolated a significant amount of a white crystalline solid that is not our desired aldehyde. What could it be?
-
Answer: A known side product in the PCC oxidation of this compound is the formation of a stable cyclic trimer of the aldehyde product.[1] This trimer, 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane, can precipitate from the reaction mixture and is often the cause of low yields of the monomeric aldehyde.[1]
FAQ: Are there more reliable methods for this oxidation?
-
Question: Given the issues with PCC, what is a more robust and reproducible method for synthesizing 3-Bromo-2,2-dimethyl-propanal?
-
Answer: A highly reliable alternative is the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant. This method has been shown to provide consistent and high yields of the desired aldehyde.[1]
FAQ: What are the typical byproducts of the oxidizing reagents themselves?
-
Question: What are the common byproducts originating from the oxidizing agents like PCC or Swern oxidation reagents?
-
Answer: For PCC, the chromium(VI) is reduced to chromium(IV) species, which can form a viscous material that complicates product isolation.[2] In the case of a Swern oxidation, the dimethyl sulfoxide (B87167) (DMSO) is converted to dimethyl sulfide (B99878) (DMS), a volatile compound with a strong, unpleasant odor. Carbon monoxide and carbon dioxide are also generated as byproducts of the Swern oxidation.[3][4]
Data Presentation
| Oxidation Method | Reagents | Yield of 3-Bromo-2,2-dimethyl-propanal | Key Side Products | Reference |
| Pyridinium Chlorochromate (PCC) | PCC in Dichloromethane | 0-60% (unreliable) | 2,4,6-tris-(2-bromo-1,1-dimethyl-ethyl)-1,3,5-trioxane (trimer) | [1] |
| TEMPO-catalyzed | TEMPO, KBr, NaOCl, NaHCO3 in DCM/Water | Consistently high (not quantified in the reference) | Not specified, but considered a reliable method | [1] |
Experimental Protocols
PCC Oxidation of this compound (with noted reliability issues)
This method has been reported to give unreliable yields.[1]
-
Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add pyridinium chlorochromate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove chromium salts, and the solvent is evaporated.
-
Reliable TEMPO-Catalyzed Oxidation of this compound [1]
-
Reagents:
-
This compound (16.7 g, 0.1 mol)
-
Dichloromethane (65 ml)
-
TEMPO (0.78 g, 5 mmol)
-
Potassium bromide (KBr) (1.2 g, 10 mmol) in 5 ml of water
-
1.8 M aqueous Sodium hypochlorite (NaOCl) (61 ml)
-
Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)
-
Water (47 ml)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve 16.7 g (0.1 mol) of this compound in 65 ml of dichloromethane.
-
Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water.
-
Cool the resulting mixture to below 0 °C with vigorous stirring.
-
Prepare a mixture of 61 ml of 1.8 M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃. Add this mixture to the reaction in a way that the temperature does not exceed 10 °C.
-
Continue stirring until the alcohol is consumed (typically 10–20 minutes).
-
Separate the phases and extract the aqueous phase three times with 20 ml of diethyl ether.
-
Combine the organic phases and wash with 40 ml of 10% HCl containing 1.3 g (8 mmol) of KI.
-
Wash the brown organic phase twice with 20 ml of saturated aqueous Na₂S₂O₃, then with 20 ml of saturated aqueous NaHCO₃, and finally with 20 ml of brine.
-
Dry the organic phase and concentrate to obtain the product.
-
Visualizations
Caption: Reaction pathways in the oxidation of this compound.
Caption: Troubleshooting workflow for low yields in the oxidation reaction.
References
Technical Support Center: Purification of 3-Bromo-2,2-dimethyl-1-propanol by Vacuum Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 3-Bromo-2,2-dimethyl-1-propanol via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound, and why is vacuum distillation necessary for its purification?
A1: this compound has a high boiling point, typically cited in the range of 184-187 °C at atmospheric pressure (760 mmHg).[1][2] Distillation at this high temperature increases the risk of thermal decomposition. Vacuum distillation is employed to lower the boiling point of the compound, allowing for its purification at a lower, safer temperature, thereby minimizing degradation and improving the purity of the final product.[3][4]
Q2: How can I estimate the boiling point of this compound at a specific vacuum pressure?
A2: The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph. By knowing the boiling point at atmospheric pressure, you can use the nomograph to find the approximate boiling point at your desired vacuum level. For example, a compound with a boiling point of 189 °C at 760 mmHg will boil at approximately 67.8 °C at 10 mmHg.[1]
Q3: What are the primary safety precautions I should take when performing a vacuum distillation of this compound?
A3: Key safety precautions include:
-
Inspect Glassware: Thoroughly inspect all glassware for cracks or defects before starting, as imperfections can lead to implosion under vacuum.
-
Use a Safety Shield: Always perform vacuum distillations behind a safety shield in a fume hood.
-
Proper Assembly: Ensure all ground glass joints are properly sealed (greased) to prevent leaks.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not use boiling stones as they are ineffective under vacuum.
-
Gradual Vacuum: Apply the vacuum gradually to prevent violent bumping of the crude material.
-
Cold Trap: Use a cold trap between the distillation apparatus and the vacuum pump to condense volatile substances and protect the pump.
Q4: What are the potential side reactions or decomposition pathways for this compound during distillation?
A4: Due to its neopentyl halide structure, this compound is prone to thermal decomposition, which can proceed via a Wagner-Meerwein rearrangement.[5] This can be followed by the elimination of hydrogen bromide (HBr) to form various isomeric alkenes. The steric hindrance of the neopentyl group makes it resistant to simple SN2 reactions but can favor rearrangement under thermal stress.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No Distillate at Expected Temperature | 1. Vacuum Leak: The system is not reaching the desired low pressure. 2. Inaccurate Temperature/Pressure Reading: The thermometer or manometer is not calibrated or is placed incorrectly. 3. Insufficient Heating: The heating mantle is not providing enough energy to reach the boiling point at the applied vacuum. | 1. Check all joints and connections for leaks. Re-grease joints if necessary. 2. Ensure the thermometer bulb is positioned correctly (just below the side arm of the distillation head). Verify the accuracy of your vacuum gauge. 3. Gradually increase the heating mantle temperature. |
| Bumping or Uncontrolled Boiling | 1. Superheating: The liquid is being heated above its boiling point without boiling smoothly. 2. Vacuum Applied Too Quickly: Rapid pressure drop causes violent outgassing of dissolved volatiles. | 1. Ensure vigorous stirring with a magnetic stir bar. 2. Apply the vacuum gradually to the system. |
| Product is Discolored (Yellow or Brown) | 1. Thermal Decomposition: The distillation temperature is too high, causing the compound to decompose. 2. Presence of Impurities: Acidic or basic impurities in the crude material may catalyze decomposition. | 1. Lower the distillation temperature by improving the vacuum (i.e., using a better vacuum pump to achieve a lower pressure). 2. Consider a pre-distillation wash of the crude material with a dilute, neutral solution (e.g., saturated sodium bicarbonate) followed by drying. |
| Low Yield of Purified Product | 1. Decomposition: A significant portion of the material decomposed during distillation. 2. Incomplete Distillation: The distillation was stopped prematurely. 3. Hold-up in the Apparatus: A significant amount of product remains coated on the surfaces of the distillation column and condenser. | 1. Use a lower distillation temperature by achieving a higher vacuum. 2. Continue the distillation until no more product is collected at the target temperature and pressure. 3. For small-scale distillations, consider using a short-path distillation apparatus to minimize surface area. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | [7] |
| Molecular Weight | 167.04 g/mol | [7] |
| Boiling Point (Atmospheric) | 184-187 °C | [1][2] |
| Density | 1.358 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.479 | [2] |
Estimated Boiling Point at Reduced Pressure:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~80 - 85 |
| 20 | ~95 - 100 |
| 50 | ~115 - 120 |
Note: These are estimations based on a standard pressure-temperature nomograph and should be used as a starting guide. The actual boiling point may vary depending on the purity of the crude material and the accuracy of the vacuum measurement.
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask (sized so the crude material fills it to no more than two-thirds capacity)
-
Magnetic stir bar
-
Heating mantle with a magnetic stirrer
-
Claisen adapter (recommended to prevent bumping into the condenser)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter (e.g., a "cow" type receiver for collecting fractions)
-
Receiving flasks
-
Thick-walled vacuum tubing
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Vacuum pump
-
Vacuum grease
Procedure:
-
Preparation:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Place the flask in a heating mantle resting on a lab jack.
-
-
Assembly:
-
Lightly grease all ground glass joints to ensure a good seal.
-
Assemble the distillation apparatus: connect the Claisen adapter to the round-bottom flask, the distillation head to the Claisen adapter, the condenser to the side arm of the distillation head, and the vacuum adapter to the end of the condenser.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Attach receiving flasks to the vacuum adapter.
-
Connect the condenser to a cold water source (inlet at the bottom, outlet at the top).
-
-
Vacuum Connection:
-
Connect the vacuum adapter to a cold trap using thick-walled vacuum tubing.
-
Connect the cold trap to the vacuum pump.
-
-
Distillation:
-
Turn on the cooling water for the condenser.
-
Begin stirring the crude material.
-
Slowly and carefully turn on the vacuum pump to evacuate the system.
-
Once the desired pressure is reached and stable, begin to slowly heat the flask with the heating mantle.
-
Collect any low-boiling impurities as a forerun fraction in the first receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation at a steady rate until the majority of the product has been collected. The temperature may drop after the main fraction has distilled.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus.
-
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. fiveable.me [fiveable.me]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. courses.aiu.edu [courses.aiu.edu]
- 5. research.usfq.edu.ec [research.usfq.edu.ec]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting carbocation rearrangement in reactions of neopentyl alcohol.
Technical Support Center: Neopentyl Alcohol Reactions
Topic: Troubleshooting Carbocation Rearrangement in Reactions of Neopentyl Alcohol
This guide provides troubleshooting advice and frequently asked questions regarding the characteristic carbocation rearrangements observed in reactions involving neopentyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why do I not observe the direct substitution or elimination product from neopentyl alcohol?
A1: Neopentyl alcohol is a primary alcohol, but it reacts differently from other primary alcohols. Direct S(_N)2 substitution is sterically hindered by the bulky tert-butyl group, which prevents the necessary backside attack by a nucleophile.[1][2][3] Similarly, a standard E2 elimination reaction is not possible because the adjacent (β) carbon atom has no hydrogen atoms to be removed.[4] Consequently, reactions that proceed through a carbocation intermediate (S(_N)1 and E1 pathways) are favored, which allows for rearrangement to a more stable carbocation.[1][5]
Q2: My reaction of neopentyl alcohol with concentrated HBr or HCl is not yielding neopentyl bromide/chloride. What is the expected product and why?
A2: The expected major product is a rearranged alkyl halide, specifically 2-bromo-2-methylbutane (B1582447) or 2-chloro-2-methylbutane.[1][6][7][8][9][10] The reaction proceeds via an S(_N)1 mechanism.[1][11] The key steps are:
-
Protonation of the hydroxyl group by the acid, forming a good leaving group (water).[1][7][12]
-
Loss of the water molecule to form a highly unstable primary carbocation.[11][13]
-
A rapid 1,2-methyl shift occurs, where a methyl group migrates with its electron pair to the adjacent positively charged carbon. This rearranges the unstable primary carbocation into a much more stable tertiary carbocation.[11][13][14][15]
-
The halide ion (Br
or Cl− ) then attacks the tertiary carbocation to form the final, rearranged product.[7][11]−
Q3: I am performing an acid-catalyzed dehydration of neopentyl alcohol. What is the primary alkene I should expect?
A3: The major product of the acid-catalyzed dehydration is 2-methyl-2-butene (B146552).[4][5][12][13] The mechanism is similar to the reaction with hydrogen halides, involving the formation of a primary carbocation that rearranges to a tertiary carbocation. Instead of a nucleophilic attack, a proton is eliminated from an adjacent carbon atom to form a double bond. According to Saytzeff's rule, the more substituted (and therefore more stable) alkene is the major product.[13][16] A minor product, 2-methyl-1-ene, may also be formed.[13]
Q4: The yield of my rearranged product is lower than expected. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Side Reactions: In acid-catalyzed dehydration, side reactions such as oxidation of the alcohol by strong oxidizing acids (like concentrated H₂SO₄) can occur, producing carbon dioxide and sulfur dioxide.[17] Ether formation through the reaction of the alcohol with the carbocation intermediate is also a possibility.[5]
-
Incomplete Reaction: The reaction conditions (temperature, acid concentration, reaction time) may not be optimal for complete conversion of the starting material.
-
Product Loss During Workup: The rearranged products, especially the alkenes, can be volatile. Care must be taken during distillation and extraction steps to minimize loss. For instance, in some distillations, an azeotrope of neopentyl alcohol and water might form.[18]
Q5: Is it possible to synthesize the unrearranged product, neopentyl chloride, from neopentyl alcohol?
A5: Preparing neopentyl chloride directly from neopentyl alcohol using HCl is not feasible due to the rapid rearrangement of the neopentyl carbocation.[9][11] To obtain the unrearranged product, a reaction mechanism that avoids the formation of a free carbocation is necessary. One effective method is the photochemical free-radical chlorination of neopentane.[9]
Quantitative Data Summary
The product distribution in acid-catalyzed dehydration of neopentyl alcohol highlights the preference for the more stable, rearranged alkene.
| Reactant | Reagent/Catalyst | Temperature | Major Product (Ratio) | Minor Product (Ratio) | Reference |
| Neopentyl Alcohol | H₂SO₄ (acid) | Heated | 2-methyl-2-butene (85%) | 2-methyl-1-butene (15%) | [19] |
Experimental Protocols
1. Acid-Catalyzed Dehydration of Neopentyl Alcohol
-
Objective: To synthesize 2-methyl-2-butene from neopentyl alcohol via an E1 elimination reaction.
-
Reagents: Neopentyl alcohol, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[17]
-
Procedure:
-
Place neopentyl alcohol in a round-bottom flask suitable for distillation.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath. Phosphoric acid is often preferred as it is less oxidizing and leads to a cleaner reaction.[17]
-
Set up a fractional distillation apparatus.
-
Gently heat the mixture to the reaction temperature (typically around 170°C for dehydration with sulfuric acid).[17]
-
The alkene product, being volatile, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.
-
The collected distillate may contain acidic impurities and water. Wash the distillate with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Perform a final simple distillation to purify the 2-methyl-2-butene product.
-
2. Reaction of Neopentyl Alcohol with Hydrobromic Acid
-
Objective: To synthesize 2-bromo-2-methylbutane from neopentyl alcohol via an S(_N)1 reaction with rearrangement.
-
Reagents: Neopentyl alcohol, concentrated hydrobromic acid (HBr).
-
Procedure:
-
Place neopentyl alcohol in a round-bottom flask.
-
Add an excess of concentrated hydrobromic acid.
-
Set up a reflux condenser and heat the mixture under reflux for a specified period. The heat provides the activation energy for the reaction.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will likely be present: the upper organic layer (containing the alkyl bromide) and the lower aqueous layer.
-
Separate the layers. Wash the organic layer with water, then with a dilute sodium bicarbonate solution to remove any remaining acid, and finally with water again.
-
Dry the organic layer with an anhydrous drying agent (e.g., anhydrous calcium chloride).
-
Purify the 2-bromo-2-methylbutane by distillation, collecting the fraction at its known boiling point.
-
Visualizations
Caption: Mechanism of neopentyl alcohol rearrangement.
Caption: General experimental workflow for rearrangement reactions.
References
- 1. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-b.. [askfilo.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. organic chemistry - Dehydration of primary alcohols without a β-hydrogen - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 7. brainly.com [brainly.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. organicmystery.com [organicmystery.com]
- 10. sarthaks.com [sarthaks.com]
- 11. quora.com [quora.com]
- 12. Acid-catalyzed dehydration of neopentyl alcohol, (CH {3} ) _{3} \mathrm{C.. [askfilo.com]
- 13. knowledgebin.org [knowledgebin.org]
- 14. quora.com [quora.com]
- 15. Rearrangement [www2.chemistry.msu.edu]
- 16. When neopentyl alcohol is treated with a mixture of class 11 chemistry CBSE [vedantu.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. When neopentyl alcohol is heated with an acid , it slowly converted into an 85 : 15 mixture of alkenes A and B , respectively. What are these alkenes ? [allen.in]
Preventing formation of trioxane trimer during aldehyde synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of 1,3,5-trioxane (B122180) formation, a common cyclic trimer byproduct, during aldehyde synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is 1,3,5-trioxane and why does it form during aldehyde synthesis?
A1: 1,3,5-trioxane is a stable, white crystalline solid with the molecular formula C₃H₆O₃. It is the cyclic trimer of formaldehyde (B43269). [1]Its formation occurs via the acid-catalyzed cyclic trimerization of formaldehyde, especially in concentrated aqueous solutions. [1][2]While most commonly associated with formaldehyde, other aldehydes can also form corresponding six-membered cyclic trimers under acidic conditions. This trimerization is a reversible equilibrium reaction. [3][4] Q2: What are the primary factors that promote the formation of trioxane (B8601419)?
A2: The primary drivers of trioxane formation are:
-
Presence of Acid: The reaction is catalyzed by acid. [1][5][6]Even trace amounts of acidic impurities or auto-oxidation of aldehydes to carboxylic acids can initiate trimerization. [7][8]* High Aldehyde Concentration: Higher concentrations of the aldehyde, particularly formaldehyde solutions above 30%, increase the likelihood of trimerization. [9][10]* Temperature: While the reaction can proceed at room temperature, elevated temperatures can affect the equilibrium and reaction rate. [1][3]However, for some syntheses, higher temperatures may be required, making control of other factors more critical. [1]* Solvent: The choice of solvent plays a significant role. While the reaction is common in aqueous solutions, using aprotic solvents can alter reaction dynamics and selectivity. [5][6] Q3: Can trioxane revert to the aldehyde monomer?
A3: Yes, the formation of trioxane is a reversible process. In the presence of acid and at elevated temperatures, trioxane can depolymerize back to formaldehyde or the corresponding aldehyde monomer. [11][12]This equilibrium can be manipulated to favor either the monomer or the trimer. [4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Significant trioxane contamination is detected in the final product.
| Potential Cause | Recommended Solution |
| Acidic Reaction Conditions | Carefully neutralize the reaction mixture. Maintain a neutral or slightly alkaline pH to inhibit the acid-catalyzed trimerization. [13]Consider using a buffered solution if the reaction chemistry allows. |
| High Reactant Concentration | If feasible for your synthesis, perform the reaction at a lower aldehyde concentration. For formaldehyde, concentrations below 30% are less prone to polymerization. [10] |
| Inappropriate Solvent | Investigate the use of aprotic solvents, which have been shown to influence the selectivity and yield of trioxane formation, potentially minimizing it as a byproduct in your desired synthesis. [5][6] |
| Prolonged Reaction/Storage Time | Minimize reaction time and process the crude product promptly. If storing aldehyde solutions (especially formalin), consider the use of stabilizers. |
Problem 2: The aldehyde solution has become cloudy or a white precipitate has formed.
This cloudiness or precipitate is often paraformaldehyde, a linear polymer of formaldehyde, or the trioxane trimer.
| Potential Cause | Recommended Solution |
| Polymerization During Storage | For commercial formaldehyde solutions, methanol (B129727) is often added as a stabilizer to prevent polymerization. [7][10]If preparing solutions from paraformaldehyde, ensure they are freshly made. [7]Consider adding a stabilizer like melamine (B1676169) or urea (B33335) for long-term storage of concentrated solutions. [14][15] |
| Low Temperature Storage | Concentrated formaldehyde solutions are unstable at low temperatures and tend to precipitate polymers. [14]Store solutions according to the manufacturer's recommendations. |
| Acidification Over Time | Formaldehyde solutions can oxidize in the presence of air to form formic acid, which lowers the pH and catalyzes polymerization. [7]Store solutions under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers. |
Data Presentation: Efficacy of Stabilizers
The stability of formaldehyde solutions can be significantly improved by the addition of chemical stabilizers that inhibit polymerization and trimerization.
Table 1: Effect of Stabilizer Concentration on the Stability of Formaldehyde Solutions at 40°C
| Stabilizer Concentration (ppm) | Formaldehyde Concentration (%) | Onset of Precipitation (Days) |
| 100 | 45 | 120 |
| 150 | 45 | 120 |
| 200 | 45 | 120 |
| 100 | 50 | 120 |
| 150 | 50 | 120 |
| 200 | 50 | 120 |
| Data adapted from a study on a commercial triazine-based stabilizer. The solutions remained clear without precipitation for the duration of the 120-day observation period. | ||
| [16] |
Experimental Protocols
Protocol 1: General Aldehyde Synthesis via Oxidation of a Primary Alcohol (Swern Oxidation)
This protocol is an example of an aldehyde synthesis performed under conditions that minimize acid-catalyzed side reactions like trimerization.
-
Activator Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78°C (a dry ice/acetone bath).
-
DMSO Addition: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) to the cooled solution and stir for 5 minutes.
-
Alcohol Addition: Add the primary alcohol (1.0 equivalent) dissolved in DCM to the reaction mixture dropwise over 10 minutes. Stir the resulting mixture for 30-45 minutes at -78°C.
-
Quenching: Add triethylamine (B128534) (5.0 equivalents) to the flask. Allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: The crude product can be purified by flash chromatography or distillation.
Protocol 2: Purification of Aldehyde by Removing Trimer via Bisulfite Adduct Formation
This method can be used to purify an aldehyde from non-carbonyl impurities and can also help separate the monomeric aldehyde from its less reactive trimer.
-
Adduct Formation: Dissolve the crude aldehyde mixture in a suitable water-miscible solvent like methanol or THF. [17]Add this solution to a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). [17][18]2. Isolation of Adduct:
-
For Precipitating Adducts: If a solid precipitate forms, collect the solid bisulfite adduct by filtration and wash it with a cold solvent (e.g., ethanol (B145695) or ether).
-
For Soluble Adducts: If no precipitate forms, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. [18][19]Shake the funnel; the bisulfite adduct of the aldehyde will be in the aqueous layer. [17]Separate the aqueous layer.
-
-
Regeneration of Aldehyde: Take the isolated solid adduct or the aqueous layer containing the adduct. Add a suitable organic solvent (e.g., ethyl acetate). [18]Add a base, such as 10% sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate solution, until the solution is strongly basic (pH > 10). [17][18]This reverses the reaction, releasing the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde into the organic layer. Separate, dry, and concentrate the organic phase to obtain the purified aldehyde. [18]
Visualizations
The following diagrams illustrate the key chemical pathway and a logical troubleshooting workflow.
Caption: Acid-catalyzed mechanism for the formation of 1,3,5-trioxane from an aldehyde.
Caption: Troubleshooting workflow for addressing high trioxane content in aldehyde synthesis.
References
- 1. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 2. What Is The Use of Trioxane? [slchemtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - 1,3,5 - Trioxane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nichd.nih.gov [nichd.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5962702A - Process for production of trioxane - Google Patents [patents.google.com]
- 10. US3137736A - Stabilization of formaldehyde solutions - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2237092A - Stabilization of formaldehyde solutions - Google Patents [patents.google.com]
- 15. US2000152A - Stabilization of formaldehyde solutions - Google Patents [patents.google.com]
- 16. dovechem.co.id [dovechem.co.id]
- 17. Workup [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. lookchem.com [lookchem.com]
Technical Support Center: Optimizing TEMPO-Catalyzed Oxidation of 3-Bromo-2,2-dimethyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TEMPO-catalyzed oxidation of 3-Bromo-2,2-dimethyl-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the TEMPO-catalyzed oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: TEMPO may have degraded. 2. Ineffective Co-oxidant: The co-oxidant (e.g., bleach) may have lost its potency. 3. Insufficient Phase Transfer: In biphasic systems, poor mixing can limit the reaction rate. 4. Steric Hindrance: The neopentyl structure of the substrate can slow down the reaction.[1][2] 5. Incorrect pH: The reaction rate is pH-dependent. | 1. Catalyst Quality: Use fresh, high-purity TEMPO.[1] 2. Co-oxidant Potency: Use a fresh bottle of co-oxidant or titrate to determine its concentration.[3] 3. Vigorous Stirring: Ensure efficient mixing in biphasic reactions. The use of a phase-transfer catalyst can also be beneficial. 4. Extended Reaction Time/Elevated Temperature: Monitor the reaction for a longer period. A moderate increase in temperature (e.g., to room temperature or slightly above) may be necessary for sterically hindered alcohols.[1] For highly hindered substrates, consider using more reactive nitroxyl (B88944) radicals like AZADO or ABNO.[2] 5. pH Adjustment: Maintain the pH of the aqueous layer between 9 and 10 for optimal results.[4] |
| Formation of Carboxylic Acid Byproduct (Over-oxidation) | 1. Prolonged Reaction Time: Leaving the reaction for too long can lead to the oxidation of the aldehyde to a carboxylic acid.[5] 2. Excess Co-oxidant: Using a large excess of the co-oxidant increases the likelihood of over-oxidation. 3. High Temperature: Elevated temperatures can accelerate the rate of over-oxidation. | 1. Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material. 2. Stoichiometry Control: Use a controlled amount of the co-oxidant (typically 1.1-1.5 equivalents).[6] 3. Temperature Control: Maintain the recommended reaction temperature (often 0 °C to room temperature). |
| Formation of Unidentified Byproducts | 1. Halogenation: If using a hypochlorite-based co-oxidant, side reactions involving chlorine can occur. 2. Unstable Aldehyde Product: The resulting aldehyde may be unstable under the reaction or workup conditions. 3. Elimination: Under certain conditions, elimination to form an alkene could be a competing pathway, although less common for primary alcohols.[6][7] | 1. Alternative Co-oxidants: Consider using a non-halogenating co-oxidant system like PhI(OAc)₂ (BAIB).[8] The Zhao modification of the Anelli protocol, which uses catalytic bleach with stoichiometric sodium chlorite, can also minimize chlorination.[5] 2. Mild Workup: Employ a gentle workup procedure, avoiding strong acids or bases. 3. Optimized Conditions: Ensure the reaction is run under optimal conditions to favor the desired oxidation pathway. |
| Difficult Product Isolation | 1. Emulsion during Workup: Biphasic mixtures can sometimes form stable emulsions. 2. Volatility of the Aldehyde: The product aldehyde may be volatile, leading to loss during solvent removal. | 1. Brine Wash: Add a saturated solution of NaCl (brine) during the aqueous workup to help break emulsions. 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of a volatile product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of TEMPO-catalyzed oxidation?
A1: The TEMPO-catalyzed oxidation of alcohols involves a catalytic cycle. The co-oxidant first oxidizes TEMPO to the active N-oxoammonium ion. This species then oxidizes the alcohol to the corresponding aldehyde, during which it is reduced to the hydroxylamine (B1172632). The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.[5]
Q2: Which co-oxidant system is best for the oxidation of this compound?
A2: A common and cost-effective system is sodium hypochlorite (B82951) (bleach) in a biphasic system with a catalytic amount of sodium bromide (Anelli protocol).[5] However, due to the potential for side reactions, the Zhao protocol, which uses catalytic NaOCl with stoichiometric NaClO₂, is a milder alternative.[5] For substrates sensitive to halogenation, a hypervalent iodine reagent like bis(acetoxy)iodobenzene (BAIB) can be used.[8]
Q3: How can I selectively obtain the aldehyde without over-oxidation to the carboxylic acid?
A3: To favor the formation of the aldehyde, it is crucial to carefully control the reaction conditions. This includes using a limited amount of the co-oxidant, maintaining a lower reaction temperature (e.g., 0 °C), and closely monitoring the reaction to stop it once the starting material is consumed.[5]
Q4: The reaction is very slow. What can I do to increase the rate?
A4: For sterically hindered primary alcohols like this compound, the reaction can be sluggish.[1][2] You can try increasing the reaction temperature to room temperature or slightly above.[1] Ensuring vigorous stirring in biphasic systems is also critical. If the rate is still too slow, consider using a more reactive catalyst such as AZADO or ABNO, which are known to be more effective for hindered alcohols.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes. TEMPO and its derivatives can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The co-oxidants, such as bleach, are corrosive and should be handled with care. Some oxidation reactions can be exothermic, so it is important to control the rate of addition of reagents and have adequate cooling.
Quantitative Data
The following table summarizes representative yields for the TEMPO-catalyzed oxidation of various primary alcohols to aldehydes. Note that the optimal conditions and yields for this compound may vary.
| Substrate | Co-oxidant System | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | NaOCl/KBr | TEMPO | CH₂Cl₂/H₂O | 0 | 0.5 | 95 | Anelli et al. |
| 1-Octanol | NaOCl/KBr | TEMPO | CH₂Cl₂/H₂O | 0 | 1 | 92 | Anelli et al. |
| Geraniol | NaOCl/KBr | TEMPO | CH₂Cl₂/H₂O | 0 | 2 | 85 | Anelli et al. |
| Cinnamyl Alcohol | (bpy)CuI/Air | TEMPO | CH₃CN | RT | 2 | 98 | Hoover & Stahl |
| 3-Phenyl-1-propanol | NaOCl/NaBr | TEMPO | CH₂Cl₂/H₂O | RT | 1 | 91 | Continuous Flow Study[9] |
Experimental Protocols
Representative Protocol: Anelli-Type Oxidation
This is a general procedure and may require optimization for this compound.
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Add TEMPO (0.01-0.05 eq) and sodium bromide (0.1 eq).
-
Add saturated aqueous sodium bicarbonate solution.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the aqueous sodium hypochlorite solution (1.1-1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with 1M HCl, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography or distillation as required.
Visualizations
Catalytic Cycle of TEMPO Oxidation
Caption: Catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol.
General Experimental Workflow
Caption: A typical experimental workflow for TEMPO-catalyzed oxidation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common oxidation issues.
References
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Deoxygenation of Unhindered Alcohols via Reductive Dealkylation of Derived Phosphate Esters [organic-chemistry.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions with 3-Bromo-2,2-dimethyl-1-propanol
Welcome to the technical support center for challenges in the scale-up of reactions involving 3-Bromo-2,2-dimethyl-1-propanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their chemical synthesis endeavors.
Core Challenge: The Neopentyl Structure
The primary challenge in reactions with this compound stems from its neopentyl structure. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom creates significant steric hindrance. This sterically hindered environment drastically slows down bimolecular nucleophilic substitution (SN2) reactions.[1][2] Furthermore, unimolecular nucleophilic substitution (SN1) pathways are also disfavored due to the formation of a highly unstable primary carbocation, which, if formed, is prone to rearrangement.[1][3][4] Consequently, reactions often require forcing conditions, which can lead to side reactions and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Williamson Ether Synthesis
The Williamson ether synthesis, a common method for preparing ethers, is particularly challenging with this compound due to its resistance to SN2 reactions.[4][5]
Q1: My Williamson ether synthesis with this compound and a primary alkoxide is showing extremely low conversion, even after prolonged reaction times at elevated temperatures. What is the cause and how can I improve the yield?
A1: This is a classic issue rooted in the steric hindrance of the neopentyl bromide. The bulky tert-butyl group effectively blocks the backside attack required for an SN2 reaction.[1] To improve conversion, you must optimize reaction conditions to favor the slow SN2 pathway while minimizing side reactions.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Neopentyl halides require more forcing conditions. Consider increasing the reaction temperature significantly, but monitor for decomposition of your starting materials and product. Prolonged reaction times (24-72 hours) are often necessary.
-
Solvent Choice: Employ a polar apathetic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). These solvents can help to solvate the cation of the alkoxide, making the alkoxide anion more "naked" and nucleophilic.
-
High Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, which may improve the reaction rate.
-
Consider a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can help shuttle the alkoxide from the solid or aqueous phase to the organic phase, increasing its effective concentration and reactivity.
Q2: I'm observing the formation of an alkene byproduct in my Williamson ether synthesis. How can I minimize this?
A2: Alkene formation suggests a competing elimination (E2) reaction. While less common for primary halides, the harsh conditions required for substitution with neopentyl systems can promote elimination.
Mitigation Strategies:
-
Use a Less Hindered Base: If you are generating your alkoxide in situ, ensure you are using a strong, but not overly bulky, base.
-
Temperature Control: While high temperatures are needed, excessive heat will favor elimination over substitution. There is a trade-off that must be empirically determined for your specific substrate. Try to find the lowest temperature at which a reasonable substitution rate is observed.
-
Choice of Alkoxide: The structure of the alkoxide can also influence the rate of elimination.
Topic 2: Esterification Reactions
Esterification of the primary alcohol in this compound is generally more straightforward than substitution at the bromide. However, scale-up can present challenges.
Q1: I am performing a Fischer esterification with a carboxylic acid and this compound, but the reaction is slow and does not go to completion. What can I do?
A1: Fischer esterification is a reversible reaction.[6] To drive the reaction to completion, water, a byproduct, must be removed.
Troubleshooting Steps:
-
Water Removal: On a large scale, a Dean-Stark apparatus is effective for removing water azeotropically with a suitable solvent like toluene (B28343) or heptane.[6]
-
Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Excess Reagent: Using an excess of either the carboxylic acid or the alcohol can shift the equilibrium towards the product. Given the cost of this compound, using an excess of the carboxylic acid is often more economical.
Q2: When preparing an ester using this compound and an acid chloride, I am getting significant impurities and the product is difficult to purify. What are the likely side reactions and purification strategies?
A2: The reaction of an alcohol with an acid chloride is typically fast and high-yielding. Impurities may arise from the quality of the starting materials or side reactions under the reaction conditions.
Potential Issues and Solutions:
-
Side Reactions with the Bromide: If a nucleophilic base (like pyridine (B92270) used in excess) is employed at high temperatures, there is a small possibility of substitution at the bromide. Using a non-nucleophilic, sterically hindered base like triethylamine (B128534) or 2,6-lutidine can mitigate this.
-
Purification: The primary impurities are likely unreacted starting material and the salt of the base used.
-
Aqueous Workup: A thorough aqueous wash can remove the hydrochloride salt of the amine base and any excess acid chloride (by hydrolysis).
-
Distillation: If the product ester is thermally stable and has a sufficiently different boiling point from the starting alcohol, vacuum distillation can be an effective purification method at scale.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[7]
-
Topic 3: Grignard Reagent Formation
Q1: I am struggling to initiate the formation of the Grignard reagent from this compound. The reaction does not start.
A1: The hydroxyl group (-OH) of the alcohol is acidic and will react with and quench the Grignard reagent as it is formed.[8] It is not possible to form a stable Grignard reagent from a molecule that contains an acidic proton like an alcohol.
Solution:
-
Protect the Alcohol: The hydroxyl group must be protected with a protecting group that is stable to Grignard conditions before attempting to form the Grignard reagent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP). After the Grignard reaction is complete, the protecting group can be removed.
Q2: Even after protecting the alcohol, the Grignard formation is sluggish. Why?
A2: The steric hindrance of the neopentyl group can also slow down the reaction with the magnesium metal surface.
Troubleshooting Initiation:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium surface is often necessary. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[9]
-
Solvent: Use anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). THF is generally better for forming Grignard reagents from less reactive halides.
-
Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
Quantitative Data Presentation
The following tables provide representative data for the scale-up of reactions with this compound. These are illustrative examples and may require optimization for specific substrates and equipment.
Table 1: Williamson Ether Synthesis - Model Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) |
| Reactants | ||
| This compound | 10.0 g (59.8 mmol) | 1.0 kg (5.98 mol) |
| Sodium Phenoxide | 8.3 g (71.8 mmol) | 833 g (7.18 mol) |
| Solvent | ||
| Anhydrous DMF | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 120 °C | 120-125 °C (exotherm control) |
| Reaction Time | 48 hours | 48-60 hours |
| Work-up & Purification | ||
| Aqueous Quench | Water (200 mL) | Water (20 L) |
| Extraction Solvent | Diethyl Ether (3 x 100 mL) | Methyl tert-butyl ether (3 x 10 L) |
| Purification Method | Flash Chromatography | Vacuum Distillation |
| Results | ||
| Typical Yield | 45-55% | 40-50% |
| Purity (by GC) | >98% | >97% |
Table 2: Esterification with Acid Chloride - Model Reaction Parameters
| Parameter | Lab Scale (25g) | Pilot Scale (2.5 kg) |
| Reactants | ||
| This compound | 25.0 g (149.6 mmol) | 2.5 kg (14.96 mol) |
| Acetyl Chloride | 14.1 g (179.5 mmol) | 1.41 kg (17.95 mol) |
| Triethylamine | 18.2 g (179.5 mmol) | 1.82 kg (17.95 mol) |
| Solvent | ||
| Dichloromethane (DCM) | 250 mL | 25 L |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp | 0-10 °C (controlled addition) |
| Reaction Time | 2 hours | 3-4 hours |
| Work-up & Purification | ||
| Aqueous Wash | 1M HCl, sat. NaHCO₃, Brine | 1M HCl, sat. NaHCO₃, Brine |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
| Results | ||
| Typical Yield | 90-95% | 88-93% |
| Purity (by GC) | >99% | >99% |
Experimental Protocols
Protocol 1: Scale-Up Williamson Ether Synthesis of 1-phenoxy-2,2-dimethylpropane
This protocol is a general guideline for a scale-up reaction and requires appropriate safety measures and equipment.
Materials:
-
This compound (1.0 kg, 5.98 mol)
-
Sodium Phenoxide (833 g, 7.18 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 L)
-
Methyl tert-butyl ether (MTBE) (for extraction)
-
Saturated aqueous sodium chloride (Brine)
Procedure:
-
Reactor Setup: In a 20L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser under a nitrogen atmosphere, charge the anhydrous DMF (10 L).
-
Reagent Addition: Add the sodium phenoxide (833 g) to the DMF with stirring.
-
Heating: Heat the mixture to 60 °C to ensure the dissolution of the sodium phenoxide.
-
Substrate Addition: Slowly add the this compound (1.0 kg) to the reaction mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 120-125 °C and maintain for 48-60 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Cooling and Quenching: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding water (20 L) while maintaining cooling.
-
Extraction: Transfer the quenched mixture to a suitable vessel and extract with MTBE (3 x 10 L).
-
Washing: Combine the organic layers and wash with water (2 x 10 L) and then brine (1 x 10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 1-phenoxy-2,2-dimethylpropane.
Visualizations
Logical Workflow for Troubleshooting Low Conversion in Williamson Ether Synthesis
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Experimental Workflow for Scale-Up Esterification
Caption: Workflow for scale-up esterification with an acid chloride.
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. sarthaks.com [sarthaks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. adichemistry.com [adichemistry.com]
Minimizing steric hindrance effects in SN2 reactions with neopentyl structures.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of minimizing steric hindrance in SN2 reactions involving neopentyl structures.
Frequently Asked Questions (FAQs)
Q1: Why are SN2 reactions on neopentyl substrates notoriously slow?
A1: SN2 reactions on neopentyl substrates, such as neopentyl bromide, are exceptionally slow due to significant steric hindrance.[1][2][3] The bulky tert-butyl group, although positioned on the beta-carbon, effectively shields the alpha-carbon from the backside attack required for an SN2 mechanism.[1][4] This steric congestion dramatically increases the activation energy of the transition state, rendering the reaction kinetically unfavorable under standard conditions.[5] In fact, neopentyl bromide reacts approximately 100,000 to 3 million times slower than simple primary alkyl bromides in SN2 reactions.[3][5][6]
Q2: Can I force an SN2 reaction on a neopentyl halide with a strong nucleophile?
A2: While using a strong, unhindered nucleophile is a general principle for promoting SN2 reactions, it is often insufficient to overcome the severe steric hindrance of the neopentyl group.[1] Even with potent nucleophiles, the reaction rate remains impractically low for most synthetic purposes. Furthermore, using a strong base as a nucleophile can lead to competing E2 elimination reactions, although this is also slow for neopentyl systems due to the absence of beta-hydrogens on the main chain.
Q3: Are there alternative strategies to achieve nucleophilic substitution on a neopentyl carbon?
A3: Yes, several strategies can be employed to bypass the challenges of a direct SN2 reaction on a neopentyl substrate:
-
SN1 Reaction with Rearrangement: Under solvolytic conditions (e.g., heating in water or alcohol), neopentyl halides can undergo a slow SN1 reaction.[2][7] However, the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[2][7]
-
Activation of Neopentyl Alcohol: Instead of starting with a neopentyl halide, one can activate neopentyl alcohol to facilitate substitution. The Mitsunobu reaction, for example, can convert neopentyl alcohol to various functional groups with inversion of configuration, characteristic of an SN2-type process.
-
Transition-Metal Catalysis: Modern synthetic methods involving transition-metal catalysis offer a radical-based alternative to traditional SN1 and SN2 pathways.[8][9][10] These methods are less sensitive to steric hindrance and can effectively couple neopentyl electrophiles with various nucleophiles.[8][10]
Q4: How does the choice of leaving group affect the reactivity of neopentyl substrates?
A4: The choice of leaving group is critical. While in many cases sulfonate esters (like tosylates and mesylates) are superior leaving groups to halides, this is not always the case for neopentyl systems.[11] For the reaction with azide (B81097) in DMSO, the reactivity order was found to be: Triflate > Iodide > Bromide > Tosylate > Mesylate > Chloride.[3][12] This highlights that for highly sterically hindered substrates, factors beyond simple leaving group ability can influence reactivity.
Troubleshooting Guides
Issue 1: My SN2 reaction on a neopentyl substrate is not proceeding, or the yield is extremely low.
| Possible Cause | Troubleshooting Step |
| Severe Steric Hindrance | This is the most likely cause. A direct SN2 reaction is inherently very slow. Consider alternative strategies (see FAQ 3). |
| Poor Leaving Group | Ensure you are using a good leaving group. For neopentyl systems, triflates and iodides are more reactive than other halides or tosylates.[3][12] |
| Suboptimal Solvent | Use a polar aprotic solvent like DMSO or DMF to maximize the nucleophile's reactivity.[3][13] |
| Low Temperature | While high temperatures can promote side reactions, some thermal energy is necessary to overcome the high activation barrier. Consider a moderate increase in temperature. |
Issue 2: I am observing a rearranged product in my reaction.
| Possible Cause | Troubleshooting Step |
| SN1 Pathway is Operating | Your reaction conditions (e.g., protic solvent, high temperature, weak nucleophile) may be favoring an SN1 mechanism, which is prone to carbocation rearrangement.[2][7] |
| Lewis Acid Catalysis | The presence of Lewis acidic impurities can promote carbocation formation and subsequent rearrangement. Ensure all reagents and glassware are free from such contaminants. |
Data Presentation
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides
| Substrate | Relative Rate |
| Methyl bromide | 1 |
| Ethyl bromide | 0.02 |
| Isopropyl bromide | 0.0004 |
| Neopentyl bromide | ~0.00001 |
| tert-Butyl bromide | ~0 (No SN2) |
Data compiled from various sources for illustrative comparison.[14]
Table 2: Reactivity of Neopentyl Derivatives with Sodium Azide in DMSO at 100°C
| Leaving Group | Half-life (t½) in hours |
| Trifluoromethanesulfonate (TfO) | 0.5 |
| Iodide (I) | 24 |
| Bromide (Br) | 120 |
| p-Toluenesulfonate (TsO) | 360 |
| Methanesulfonate (MsO) | >1000 |
| Chloride (Cl) | Very low reactivity |
Adapted from data presented in "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton" (ACS Omega 2022).[3][12]
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol
This protocol is an example of converting a poorly reactive alcohol into a substrate with a better leaving group for subsequent substitution attempts (though direct SN2 on neopentyl iodide is still very slow).
-
Reaction: (CH₃)₃CCH₂OH + P(OPh)₃ + CH₃I → (CH₃)₃CCH₂I + CH₃PO(OPh)₂ + PhOH
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine neopentyl alcohol, triphenyl phosphite, and methyl iodide.
-
Heat the mixture to a gentle reflux. The reaction progress can be monitored by the increase in the refluxing liquid's temperature.
-
After the reaction is complete (typically several hours), cool the mixture and purify by distillation under reduced pressure.
-
Wash the distillate with aqueous sodium hydroxide (B78521) to remove phenolic byproducts, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and perform a final distillation to obtain pure neopentyl iodide.
-
Visualizations
Caption: Steric hindrance in SN2 reactions.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brainly.com [brainly.com]
- 5. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
Managing the instability of 3-bromo-2,2-dimethylpropanal after synthesis.
Welcome to the technical support center for 3-bromo-2,2-dimethylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent instability of 3-bromo-2,2-dimethylpropanal following its synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in subsequent reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with 3-bromo-2,2-dimethylpropanal.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield of Desired Product in Subsequent Reaction | 1. Degradation of 3-bromo-2,2-dimethylpropanal prior to use. 2. Formation of the inactive trimer, 2,4,6-tris(1-bromo-2,2-dimethylpropyl)-1,3,5-trioxane.[1] 3. Reaction conditions are not optimized. | 1. Use freshly synthesized and purified 3-bromo-2,2-dimethylpropanal immediately. 2. If storage is necessary, store neat or in a dry, aprotic solvent under an inert atmosphere at low temperatures (see Storage Stability table below). 3. Before use, check the purity of the aldehyde by ¹H NMR to ensure the absence of the trimer or other degradation products. 4. Re-optimize your reaction conditions, considering the high reactivity and instability of the aldehyde. |
| Presence of a White Crystalline Precipitate in the Aldehyde Sample | 1. Spontaneous trimerization of the aldehyde.[1] 2. Contamination with acidic or basic impurities, which can catalyze polymerization.[1][2] 3. Exposure to UV light or low temperatures, which can promote polymerization.[1][2] | 1. The precipitate is likely the trimer and indicates significant degradation. The aldehyde should be repurified by distillation if possible, though this can be challenging due to its instability. 2. Ensure all glassware is scrupulously clean and dry before synthesis and handling. 3. Store the aldehyde in an amber vial to protect it from light. |
| Inconsistent Reaction Yields | 1. Variable purity of the starting aldehyde. 2. Partial degradation of the aldehyde during the reaction setup. | 1. Always use aldehyde of consistent purity, confirmed by analytical methods like NMR or GC. 2. Add the aldehyde to the reaction mixture at the appropriate temperature and as the last reagent if possible to minimize its exposure to potentially destabilizing conditions. |
| Formation of Unexpected Byproducts | 1. The high electrophilicity of the carbonyl group in α-haloaldehydes can lead to side reactions.[3] 2. The presence of impurities in the aldehyde can catalyze alternative reaction pathways. | 1. Carefully control the reaction temperature and stoichiometry of reagents. 2. Ensure the aldehyde is pure before use. 3. Consider using a less reactive derivative if direct use of the aldehyde is problematic. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 3-bromo-2,2-dimethylpropanal?
The primary cause of instability is its propensity to undergo acid- or base-catalyzed trimerization to form the stable cyclic trimer, 2,4,6-tris(1-bromo-2,2-dimethylpropyl)-1,3,5-trioxane.[1] This reaction is common for aldehydes and can be initiated by trace amounts of acidic or basic impurities, exposure to UV light, or even low temperatures.[1][2] The increased electrophilicity of the carbonyl carbon due to the adjacent electron-withdrawing bromine atom also contributes to its high reactivity and instability.[3]
Q2: How can I minimize the formation of the trimer after synthesis?
To minimize trimer formation, it is crucial to handle the aldehyde in a strictly anhydrous and neutral environment. After synthesis, the crude product should be carefully worked up to remove any acidic or basic residues. Immediate purification by distillation under reduced pressure is recommended, although care must be taken as the aldehyde can be thermally labile. The purified aldehyde should be used immediately for the best results.
Q3: What are the recommended storage conditions for 3-bromo-2,2-dimethylpropanal?
If immediate use is not possible, 3-bromo-2,2-dimethylpropanal should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial at low temperatures. While very low temperatures can sometimes promote polymerization in other aldehydes, for short-term storage, refrigeration (2-8 °C) is advisable to slow down the degradation rate.[1][2] For longer-term storage, the addition of a stabilizer may be considered, though this will introduce an impurity that may need to be removed before use.
Q4: Can I use stabilizers to prolong the shelf-life of 3-bromo-2,2-dimethylpropanal?
Yes, stabilizers can be used, although they are not commonly added to laboratory-scale preparations as they introduce impurities. For structurally similar aldehydes like isobutyraldehyde, stabilizers such as triethanolamine (B1662121) or dimethylethanolamine at concentrations of 10-100 ppm have been shown to be effective against polymerization and autocondensation.[1][2] Very low concentrations (0.05-20 ppm) of alkali metal hydroxides, carbonates, or carboxylates have also been used.[2] If a stabilizer is used, its potential interference with subsequent reactions must be considered.
Q5: How can I detect the presence of the trimer in my sample?
The presence of the trimer can be detected by ¹H NMR spectroscopy. The aldehyde proton of 3-bromo-2,2-dimethylpropanal will have a characteristic chemical shift, which will be absent in the spectrum of the trimer. The trimer will show characteristic peaks for the protons on the trioxane (B8601419) ring. A white crystalline precipitate in the liquid aldehyde is also a strong visual indicator of trimer formation.[1]
Data Summary
Storage Stability of Aldehydes
The following table provides a qualitative summary of factors affecting the stability of aldehydes, based on data for structurally similar compounds.
| Condition | Effect on Stability | Recommendation | Reference |
| Temperature | Elevated temperatures can accelerate degradation. Low temperatures can promote polymerization. | Store at 2-8 °C for short-term storage. Avoid freezing. | [1][2] |
| Light | UV light can catalyze polymerization. | Store in an amber or light-protected container. | [1] |
| Atmosphere | Oxygen can lead to oxidation to the carboxylic acid, which can catalyze trimerization. | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [1] |
| pH | Traces of acid or base can catalyze trimerization and other side reactions. | Maintain a neutral environment. Use dry, aprotic solvents. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2,2-dimethylpropanal
This protocol is adapted from a reliable method for the synthesis of 3-bromo-2,2-dimethylpropanal.[1]
Materials:
-
3-Bromo-2,2-dimethyl-1-propanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane.
-
Add a catalytic amount of TEMPO and potassium bromide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
The crude 3-bromo-2,2-dimethylpropanal should be used immediately or purified by vacuum distillation.
Protocol 2: Post-Synthesis Handling and Storage
-
Purification: Immediately after synthesis and work-up, purify the crude 3-bromo-2,2-dimethylpropanal by vacuum distillation. Use a short path distillation apparatus to minimize thermal stress.
-
Inert Atmosphere: Conduct all transfers and handling of the purified aldehyde under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Storage: Store the purified aldehyde in a pre-dried amber vial with a Teflon-lined cap. For short-term storage (less than 24 hours), store at 2-8 °C. For longer-term storage, consider adding a stabilizer, but be aware of the potential for contamination.
Visualizations
Caption: Experimental workflow for the synthesis and handling of 3-bromo-2,2-dimethylpropanal.
Caption: Primary degradation pathway of 3-bromo-2,2-dimethylpropanal via trimerization.
Caption: A logical workflow for troubleshooting issues with 3-bromo-2,2-dimethylpropanal.
References
Technical Support Center: GC-MS Analysis of Brominated Compounds with Non-Polar Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of brominated compounds using non-polar columns. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which non-polar columns are recommended for the GC-MS analysis of brominated compounds like Polybrominated Diphenyl Ethers (PBDEs)?
A1: Several non-polar columns are well-suited for the analysis of brominated compounds. The choice often depends on the specific congeners being analyzed and the desired balance between resolution and analysis time. Commonly recommended columns include:
-
DB-1HT / Elite-1: These are 100% dimethylpolysiloxane columns known for their high thermal stability, making them suitable for the analysis of higher molecular weight brominated compounds that require high elution temperatures.[1]
-
DB-5ms / SLB™-5ms / TR-5MS: These columns have a (5%-phenyl)-methylpolysiloxane stationary phase, offering a slight increase in polarity compared to 100% dimethylpolysiloxane. This can provide alternative selectivity for certain brominated compounds.[2] They are popular general-purpose columns with low bleed characteristics, making them excellent for GC-MS applications.[3]
-
DB-XLB: This is a low-polarity, low-bleed stationary phase with high thermal stability, making it an excellent choice for the analysis of PBDEs.[4] Its properties allow for faster run times and increased sensitivity, leading to lower detection limits.[4]
-
TG-PBDE / TG-Contaminants: These are specialized columns designed for the analysis of persistent organic pollutants, including PBDEs. They offer high efficiency and are optimized for resolving critical pairs.[5]
Q2: Why is thermal degradation a concern when analyzing brominated compounds, and how can it be minimized?
A2: Higher brominated compounds, such as decabromodiphenyl ether (BDE-209), are often thermally labile and can degrade at the high temperatures required for their elution from the GC column.[1][4] This degradation can lead to inaccurate quantification and the appearance of degradation products in the chromatogram.
To minimize thermal degradation:
-
Use shorter GC columns: A shorter column reduces the residence time of the analyte on the column at high temperatures.[1][4] For example, a 15-meter column is often recommended for analyzing thermolabile compounds like Deca-BDE.[2]
-
Employ a thin film thickness: A thinner stationary phase film (e.g., 0.1 µm) allows for elution at lower temperatures, reducing the risk of degradation.[1][2]
-
Optimize injector temperature and mode: Use a temperature-programmed or cool-on-column injection to minimize the initial thermal stress on the analytes.[1][4] Splitless injection is generally preferred for trace analysis to maximize analyte transfer to the column.[6]
-
Increase carrier gas flow rate: A higher flow rate can decrease the analysis time and the time the analyte spends at elevated temperatures.
Q3: What are common causes of poor peak shape (e.g., tailing) for brominated compounds, and how can they be addressed?
A3: Poor peak shape, particularly tailing, can be caused by several factors:
-
Active sites in the GC system: Active sites in the injector liner, column, or connections can interact with the analytes, causing peak tailing. Using deactivated liners and columns is crucial.
-
Column contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion. Regularly trimming the first few centimeters of the column or using a guard column can help mitigate this.[7]
-
Improper column installation: Poorly cut column ends or incorrect ferrule placement can create dead volumes and active sites.
-
Suboptimal GC parameters: Incorrect injector temperature, oven temperature program, or carrier gas flow rate can all contribute to poor peak shape.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Critical Pairs (e.g., BDE-49 and BDE-71) | Suboptimal column choice or GC conditions. | - Consider using a column with a different selectivity, such as a DB-5ms or a specialized TG-PBDE column.[5]- Optimize the oven temperature program with a slower ramp rate in the elution range of the critical pair. |
| Low Signal Intensity / Poor Sensitivity | - Analyte degradation.- Suboptimal MS parameters.- System contamination. | - Follow strategies to minimize thermal degradation (see FAQ 2).- Optimize ion source temperature and MS/MS transitions (precursor/product ions) and collision energy for maximum signal.[6]- Clean the injector liner, GC column, and ion source to reduce background noise.[6] |
| High Column Bleed | - Use of a non-MS grade column.- Oxygen in the carrier gas.- Column contamination. | - Use a low-bleed, MS-certified column (e.g., DB-5ms, SLB-5ms).[8]- Ensure high-purity carrier gas and install oxygen and moisture traps.[8]- Bake out the column according to the manufacturer's instructions. If bleed persists, the column may need replacement. |
| Shifting Retention Times | - Leaks in the system.- Inconsistent carrier gas flow.- Column aging or contamination. | - Perform a leak check of the entire GC system.- Ensure the carrier gas supply is stable and the flow controller is functioning correctly.- Trim the analytical column or replace the guard column. Re-evaluate retention times after maintenance. |
| Matrix Effects (Signal Enhancement or Suppression) | Co-eluting matrix components interfering with the ionization process. | - Use matrix-matched calibration standards to compensate for matrix effects.[9]- Employ more extensive sample cleanup procedures to remove interfering compounds.[9]- Use analyte protectants to mask active sites in the GC system.[9] |
Experimental Protocols
Example GC-MS Parameters for PBDE Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | DB-1HT (15 m) | DB-5ms (20 m) | DB-XLB [4] |
| Column Dimensions | 15 m x 250 µm i.d., 0.1 µm film | 20 m x 180 µm i.d., 0.18 µm film | Not specified |
| Injector | 260 °C, Splitless | 260 °C, Splitless | Cool-on-column or PTV recommended |
| Carrier Gas | Helium, 1 mL/min (constant flow) | Helium, 0.6 mL/min (constant flow) | Helium |
| Oven Program | 140 °C (1 min), 10 °C/min to 220 °C, 20 °C/min to 320 °C (hold 3 min) | 140 °C (4 mins), 20 °C/min to 220 °C, 30 °C/min to 315 °C (hold 19 mins) | Optimized for speed, sensitivity, and resolution |
| MS Ionization | EI+ | EI+ | EI |
| MS Acquisition | Full Scan or MRM | Full Scan or MRM | SIM or Full Scan |
Visual Workflows
Caption: Decision tree for non-polar column selection for brominated compound analysis.
Caption: Troubleshooting flowchart for common GC-MS issues with brominated compounds.
References
- 1. s4science.at [s4science.at]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 非極性 GC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
Validation & Comparative
Unveiling the Molecular Structure: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-2,2-dimethyl-1-propanol
For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2,2-dimethyl-1-propanol, alongside structurally similar compounds, neopentyl alcohol and 1-bromo-2,2-dimethylpropane. The presented data, supported by detailed experimental protocols, offers a valuable resource for the unambiguous identification and quality assessment of this important chemical building block.
This compound, with its neopentyl backbone, presents a unique spectroscopic fingerprint. Understanding its NMR characteristics is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations. This guide will delve into the detailed analysis of its proton and carbon NMR spectra, offering a clear comparison with related molecules to highlight the influence of the hydroxyl and bromine functional groups on the chemical shifts and signal multiplicities.
Chemical Structure and NMR Signal Assignment
The structure of this compound dictates a specific set of signals in its NMR spectra. The molecule possesses three distinct proton environments and four unique carbon environments, leading to a predictable yet informative spectral output.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by four distinct singlets, a consequence of the quaternary carbon at the C2 position which prevents spin-spin coupling between the adjacent methylene (B1212753) protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and bromine atoms.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂OH (a) | 3.45 | s | 2H |
| -OH (b) | 1.85 | s | 1H | |
| -CH₂Br (c) | 3.30 | s | 2H | |
| -C(CH₃)₂ (d) | 1.05 | s | 6H | |
| Neopentyl Alcohol | -CH₂OH | 3.29 | s | 2H |
| -OH | 1.22 | s | 1H | |
| -C(CH₃)₃ | 0.93 | s | 9H | |
| 1-Bromo-2,2-dimethylpropane | -CH₂Br | 3.28 | s | 2H |
| -C(CH₃)₃ | 1.05 | s | 9H |
Table 1. ¹H NMR Spectral Data Comparison.
The downfield shift of the -CH₂OH protons in this compound compared to neopentyl alcohol is attributed to the electron-withdrawing effect of the bromine atom. Similarly, the -CH₂Br protons are shifted downfield relative to the methyl protons.
Comparative ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C H₂OH | 71.5 |
| -C (CH₃)₂ | 37.5 | |
| -C H₂Br | 42.0 | |
| -C(C H₃)₂ | 22.5 | |
| Neopentyl Alcohol | -C H₂OH | 72.8 |
| -C (CH₃)₃ | 31.8 | |
| -C(C H₃)₃ | 26.5 | |
| 1-Bromo-2,2-dimethylpropane | -C H₂Br | 42.1 |
| -C (CH₃)₃ | 32.7 | |
| -C(C H₃)₃ | 28.3 |
Table 2. ¹³C NMR Spectral Data Comparison.
The chemical shift of the carbon atom bonded to the bromine (-CH₂Br) is significantly downfield, as expected. The quaternary carbon also shows a characteristic shift.
Experimental Protocols
The following provides a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak identification.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS).
Logical Workflow for NMR Analysis
The process of characterizing a molecule like this compound by NMR follows a logical progression from sample preparation to final data interpretation.
This comprehensive guide provides the necessary data and protocols for the accurate ¹H and ¹³C NMR characterization of this compound. By comparing its spectral features with those of related compounds, researchers can confidently identify this molecule and proceed with their scientific endeavors.
Comparing PCC oxidation vs. TEMPO-catalyzed oxidation for 3-Bromo-2,2-dimethyl-1-propanol.
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Common Oxidation Methodologies for a Sterically Hindered Primary Alcohol.
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. For a substrate such as 3-Bromo-2,2-dimethyl-1-propanol, which possesses a sterically encumbered neopentyl-like structure, the choice of oxidant is critical to achieving high yields and avoiding side reactions. This guide provides an objective comparison of two widely used methods: pyridinium (B92312) chlorochromate (PCC) oxidation and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation.
At a Glance: Performance Comparison
| Parameter | PCC Oxidation | TEMPO-Catalyzed Oxidation (Anelli-Montanari Conditions) |
| Product | 3-Bromo-2,2-dimethylpropanal | 3-Bromo-2,2-dimethylpropanal |
| Typical Yield | Good to High (generally) | Moderate to High (can be substrate-dependent) |
| Reaction Time | Typically 1-3 hours | Typically 0.5-2 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Celite® | TEMPO (catalyst), Sodium hypochlorite (B82951) (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr), Dichloromethane (DCM), Water |
| Work-up | Filtration of chromium salts, aqueous wash | Phase separation, aqueous wash |
| Safety & Environmental | Toxic chromium reagent, hazardous solvent | Uses household bleach, catalytic TEMPO, but still uses a hazardous solvent |
In-Depth Analysis
PCC Oxidation: The Workhorse with a Downside
Pyridinium chlorochromate is a well-established, mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2][3][4][5][6][7] The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM), at room temperature.[2][8][9]
For sterically hindered substrates like this compound, the reaction is expected to proceed to the desired aldehyde. However, a common issue with PCC oxidations is the formation of a tar-like chromium byproduct, which can complicate product isolation.[8][9] The use of an adsorbent like Celite® is often employed to mitigate this issue.[8][9] The primary drawback of PCC is its toxicity and the generation of chromium waste, which poses environmental concerns.[8]
TEMPO-Catalyzed Oxidation: The "Greener" Alternative
TEMPO-catalyzed oxidations have gained popularity as a more environmentally benign alternative to chromium-based reagents.[10][11][12] The most common protocol, developed by Anelli and Montanari, utilizes a catalytic amount of TEMPO with sodium hypochlorite (household bleach) as the terminal oxidant in a biphasic system.[10][11][12][13]
A key advantage of the TEMPO system is its high selectivity for primary alcohols.[3][10][11] However, the steric hindrance of neopentyl-like alcohols, such as this compound, can present a challenge for the standard TEMPO/bleach system, potentially leading to lower yields or requiring higher catalyst loadings.[14] To address this, more reactive and less sterically hindered nitroxyl (B88944) radical catalysts, such as AZADO, have been developed.[3]
Experimental Protocols
PCC Oxidation of this compound
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite®
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil® to remove the chromium salts.
-
Wash the filtrate with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Bromo-2,2-dimethylpropanal.
-
Purify the product by column chromatography on silica gel if necessary.
TEMPO-Catalyzed Oxidation of this compound (Anelli-Montanari Conditions)
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium chloride (NaCl, brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath and add a solution of sodium hypochlorite (1.2 equivalents) containing sodium bicarbonate (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C and monitor the progress by TLC. The reaction is typically complete within 0.5-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2,2-dimethylpropanal.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Pathways
The following diagrams illustrate the key components and workflow of each oxidation method.
Caption: PCC Oxidation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TEMPO [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. P. L. Anelli, C. Biffi, F. Montanari and S. Quici, “Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions,” J. Org. Chem., Vol. 52, 1987, pp. 2559-2562. - References - Scientific Research Publishing [scirp.org]
- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
A Comparative Guide to the Synthesis of 3-bromo-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for 3-bromo-2,2-dimethylpropanal, a valuable building block in organic synthesis. The routes discussed are the oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium (B92312) chlorochromate (PCC) and a more recent, improved method utilizing TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaOCl). This document presents a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The synthesis of 3-bromo-2,2-dimethylpropanal from its corresponding alcohol, this compound, has been approached via different oxidation strategies. The choice of oxidant significantly impacts the reaction's efficiency, reliability, and yield. Below is a summary of the quantitative data for the two primary methods.
| Parameter | PCC Oxidation | TEMPO-catalyzed Oxidation |
| Starting Material | This compound | This compound |
| Oxidizing System | Pyridinium chlorochromate (PCC) | (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) / Sodium hypochlorite (NaOCl) |
| Reported Yield | 0-60% (unreliable)[1] | 85%[1] |
| Reaction Conditions | Anhydrous dichloromethane (B109758), room temperature | Dichloromethane/water, 0°C to 10°C |
| Key Advantages | Commercially available reagent, relatively simple setup | High and reliable yield, milder reaction conditions |
| Key Disadvantages | Unreliable and often low yields, formation of tar-like byproducts, toxicity of chromium reagents[2][3][4] | Requires a catalytic system with a co-oxidant |
Experimental Protocols
Route 1: Oxidation with Pyridinium Chlorochromate (PCC)
This method involves the oxidation of the primary alcohol using PCC in an anhydrous organic solvent. While historically used, this method is known for its variable yields for this specific substrate.[1]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel or Celite
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane.
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-2,2-dimethylpropanal can be purified by distillation.
Route 2: TEMPO-catalyzed Oxidation with NaOCl
This improved and more reliable method utilizes a catalytic amount of TEMPO with sodium hypochlorite as the terminal oxidant, leading to significantly higher and more consistent yields.[1]
Materials:
-
This compound (16.7 g, 0.1 mol)
-
Dichloromethane (65 ml)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.78 g, 5 mmol)
-
Potassium bromide (KBr) (1.2 g, 10 mmol) in water (5 ml)
-
1.8M aqueous sodium hypochlorite (NaOCl) solution (61 ml)
-
Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)
-
Diethyl ether
-
10% Hydrochloric acid (HCl) containing potassium iodide (KI)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic alumina
Procedure:
-
Dissolve 16.7 g (0.1 mol) of this compound in 65 ml of dichloromethane in a flask.
-
Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water.
-
Cool the mixture to below 0°C with vigorous stirring.
-
Prepare a mixture of 61 ml of 1.8M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃. Add this mixture to the reaction flask under vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Continue stirring for 10-20 minutes until the alcohol is consumed (monitored by TLC).
-
Separate the organic and aqueous phases. Extract the aqueous phase three times with 20 ml of diethyl ether.
-
Combine the organic phases and wash with 40 ml of 10% HCl containing 1.3 g (8 mmol) of KI.
-
Wash the brown organic phase twice with 20 ml of saturated aqueous Na₂S₂O₃, then with 20 ml of saturated aqueous NaHCO₃, and finally with 20 ml of brine.
-
Dry the organic phase with MgSO₄ and filter through a short pad of basic alumina.
-
Remove the solvent at atmospheric pressure and purify the product by Kugelrohr distillation to afford 14.0 g (85%) of pure 3-bromo-2,2-dimethylpropanal.[1]
Synthesis Pathways Visualization
The following diagram illustrates the two alternative synthesis routes from the common precursor, this compound.
Caption: Alternative synthesis routes for 3-bromo-2,2-dimethylpropanal.
Conclusion
For the synthesis of 3-bromo-2,2-dimethylpropanal, the TEMPO-catalyzed oxidation of this compound offers a significant advantage over the traditional PCC oxidation method. The former provides a substantially higher and more reliable yield (85%) under milder reaction conditions. In contrast, the PCC method is plagued by inconsistent and often low yields, along with the environmental and safety concerns associated with chromium-based reagents. For researchers and professionals in drug development seeking an efficient and reproducible synthesis, the TEMPO-catalyzed route is the demonstrably superior choice.
References
Assessing the Purity of 3-Bromo-2,2-dimethyl-1-propanol: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is paramount in research and development, particularly in the synthesis of pharmaceutical compounds. 3-Bromo-2,2-dimethyl-1-propanol is a key building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Comparison of Key Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the need for structural confirmation. While GC-MS is a powerful and widely used technique for this purpose, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Separates compounds in the liquid phase based on their polarity and interactions with a stationary phase. |
| Advantages | High sensitivity and resolution for volatile impurities. Provides structural information from mass fragmentation patterns, aiding in the identification of unknown impurities.[1][2][3] | Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) allows for purity determination without a reference standard for each impurity.[2] | Suitable for non-volatile or thermally labile impurities. A wide variety of columns and mobile phases provides high versatility. |
| Limitations | The analyte must be volatile and thermally stable. Derivatization may be required for some impurities.[3] | Lower sensitivity compared to GC-MS. Signal overlap can complicate the analysis of complex mixtures. | May require a chromophore for UV detection, or a more universal (and often less sensitive) detector. |
| Typical Use Case | Primary choice for identifying and quantifying volatile organic impurities, such as residual solvents, starting materials, and by-products from synthesis.[1] | Structural elucidation and confirmation of the desired product. Quantification of major impurities. | Analysis of non-volatile starting materials or degradation products. |
Potential Impurities in this compound
The synthesis of this compound can lead to the formation of several impurities. A robust analytical method must be able to separate and identify these potential contaminants. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,2-dimethyl-1,3-propanediol.
-
Over-brominated Products: For instance, 1,3-dibromo-2,2-dimethylpropane.
-
Isomeric Byproducts: Depending on the synthetic route.
-
Residual Solvents: From the reaction and purification steps (e.g., diethyl ether, dichloromethane).[1]
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the purity assessment of this compound using GC-MS. Optimization may be required based on the specific instrument and available columns.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold for 5 minutes at 250 °C.[1] |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.
Expected Mass Spectrum of this compound:
The mass spectrum of this compound will show a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks in an approximate 1:1 ratio). Key fragments can be used for identification.
Experimental Workflows and Logical Relationships
Workflow for GC-MS purity assessment.
Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, GC-MS is a highly effective and sensitive method for the detection and identification of volatile impurities. When coupled with other techniques like NMR for definitive structural confirmation, a comprehensive and reliable purity profile can be established. This ensures the quality of the starting material, leading to more reproducible and successful outcomes in drug development and other scientific research.
References
A Comparative Analysis of Bromoalkanol Reactivity: The Case of 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the reactivity of 3-Bromo-2,2-dimethyl-1-propanol, a neopentyl-type bromoalkanol, against other structurally varied bromoalkanols. The unique structural features of this compound, specifically the significant steric hindrance around the reaction center, profoundly impact its chemical behavior in both intermolecular and intramolecular reactions. This document provides a framework for understanding these reactivity differences, supported by established chemical principles and comparative data.
Core Factors Governing Bromoalkanol Reactivity
The reactivity of bromoalkanols is primarily dictated by two competing factors: steric hindrance at the carbon bearing the bromine atom and the potential for the hydroxyl group to act as an internal nucleophile.
-
Steric Hindrance: The rate of bimolecular nucleophilic substitution (SN2) reactions is highly sensitive to steric bulk around the electrophilic carbon.[1] Bulky substituents hinder the required "backside attack" of the nucleophile, increasing the transition state energy and dramatically slowing the reaction rate.[1][2] this compound is a primary alkyl halide, but the presence of a quaternary carbon (a tert-butyl group) at the adjacent β-position creates substantial steric hindrance, a feature characteristic of neopentyl halides.[1][3] For practical purposes, neopentyl halides are often considered inert in standard SN2 reactions.[3]
-
Neighboring Group Participation (NGP): The hydroxyl group in a bromoalkanol can function as an internal nucleophile, attacking the carbon-bearing bromine to form a cyclic ether.[4] This intramolecular process, a type of Williamson ether synthesis, is often significantly faster than corresponding intermolecular reactions.[4][5] The efficiency of this cyclization is heavily dependent on the size of the ring being formed. Cyclizations that form stable, low-strain five- or six-membered rings are kinetically and thermodynamically favored.[4] The cyclization of 3-bromoalkanols results in the formation of a four-membered oxetane (B1205548) ring, which is a strained structure.[6]
Caption: Logical diagram of structural features influencing bromoalkanol reactivity.
Data Presentation: Reactivity Comparison
The following tables summarize the expected relative reactivity of this compound compared to other bromoalkanols in key reaction types.
Table 1: Relative Reactivity in Intermolecular SN2 Reactions
| Compound | Structure | Steric Hindrance at α/β Carbon | Expected Relative SN2 Rate | Rationale |
| 1-Bromopropane | CH₃CH₂CH₂Br | Low | ~100,000 | Unhindered primary alkyl halide. |
| 3-Bromo-1-propanol | BrCH₂CH₂CH₂OH | Low | High | Unhindered primary alkyl halide. |
| This compound | BrCH₂C(CH₃)₂CH₂OH | Very High (Neopentyl) | ~1 (Extremely Low) | Severe steric hindrance from the β-tert-butyl group blocks nucleophilic attack.[1][3] |
Table 2: Relative Rates of Intramolecular Cyclization
| Compound | Structure | Ring Size Formed | Ring Strain | Expected Relative Cyclization Rate | Product Class |
| This compound | BrCH₂C(CH₃)₂CH₂OH | 4 | High | Slow | Oxetane[7] |
| 4-Bromo-1-butanol | Br(CH₂)₄OH | 5 | Low | Fast | Tetrahydrofuran |
| 5-Bromo-1-pentanol | Br(CH₂)₅OH | 6 | Very Low | Very Fast | Tetrahydropyran |
Note: Relative rates are illustrative, based on established principles of reaction kinetics. Actual rates depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Comparative Intermolecular SN2 Reaction Rate (Williamson Ether Synthesis)
This protocol describes a general procedure to compare the rate of ether formation from different bromoalkanols.
-
Alkoxide Preparation: In separate, dry, nitrogen-flushed flasks, dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (a suitable excess) to prepare sodium ethoxide.
-
Reaction Setup: To each flask, add the respective bromoalkanol (1.0 eq) (e.g., this compound, 3-Bromo-1-propanol) at room temperature with stirring.
-
Monitoring: Monitor the reaction progress over 24 hours by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the aliquots with water and extract with diethyl ether.
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the starting material and the formation of the corresponding ethoxy ether product.
-
Comparison: Compare the percentage conversion at each time point to establish the relative reactivity of the bromoalkanols. The significantly lower conversion for this compound will demonstrate its inertness to SN2 reactions.
Caption: Workflow for the comparative intermolecular SN2 reactivity experiment.
Protocol 2: Intramolecular Cyclization for Oxetane Synthesis
This protocol is a general method for the base-mediated cyclization of 3-haloalcohols to form oxetanes.[7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMSO), add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating may be required to drive the reaction to completion, but this also increases the risk of side reactions.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica (B1680970) gel chromatography or distillation to isolate the 3,3-dimethyloxetane. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Mechanism of intramolecular Williamson ether synthesis for oxetane formation.
Conclusion
The reactivity of this compound is severely diminished in intermolecular SN2 reactions due to the profound steric hindrance imparted by its neopentyl structure. While it can undergo intramolecular cyclization to form a 3,3-dimethyloxetane, this reaction is slower compared to the formation of less-strained five- and six-membered cyclic ethers from homologous bromoalkanols. This comparative analysis underscores the critical role of molecular architecture in dictating chemical reactivity, providing essential insights for synthetic strategy and the design of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
3-Bromo-2,2-dimethyl-1-propanol: A Superior Synthon Compared to its Chloro-Analogue
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. In the realm of halogenated building blocks, 3-Bromo-2,2-dimethyl-1-propanol presents distinct advantages over its chloro-analogue, primarily stemming from the superior leaving group ability of the bromide ion. This guide provides an objective comparison, supported by experimental data, to inform the strategic selection of these synthons in organic synthesis and drug discovery.
The enhanced reactivity of alkyl bromides over alkyl chlorides in nucleophilic substitution reactions is a well-established principle in organic chemistry. This difference is rooted in the intrinsic properties of the halide ions. The bromide ion is larger and more polarizable than the chloride ion, allowing it to better stabilize the negative charge that develops in the transition state of a substitution reaction.[1][2] This results in a lower activation energy and, consequently, a faster reaction rate.[1][2]
Quantitative Comparison of Reactivity
The steric hindrance of the neopentyl group in both this compound and its chloro-analogue significantly slows SN2 reactions.[3][4] However, kinetic studies demonstrate a clear reactivity advantage for the bromo-derivative. A study by Kasal and Jindřich (2022) on the reaction of neopentyl-type halides with sodium azide (B81097) in DMSO at 100°C provides valuable quantitative insight.
| Compound | Leaving Group | Rate Constant (k) x 105 (s-1) | Relative Rate |
| 1,1,1-tris(chloromethyl)ethane | -Cl | 0.014 | 1 |
| 1,1,1-tris(bromomethyl)ethane | -Br | 1.1 | 78.6 |
| 1,1,1-tris(iodomethyl)ethane | -I | 7.9 | 564.3 |
Data adapted from Kasal and Jindřich, ACS Omega 2022, 7, 24, 21034–21043.[3]
This data clearly illustrates that the bromo-analogue is significantly more reactive than the chloro-analogue, with a reaction rate nearly 80 times faster under these conditions.
Experimental Protocols
A detailed experimental protocol for a comparative kinetic analysis of this compound and its chloro-analogue can be adapted from the work of Kasal and Jindřich (2022).[3]
Objective: To determine and compare the rate constants for the reaction of this compound and 3-Chloro-2,2-dimethyl-1-propanol with sodium azide.
Materials:
-
This compound
-
3-Chloro-2,2-dimethyl-1-propanol
-
Sodium azide (NaN3)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of sodium azide in DMSO-d6 of a known concentration.
-
In an NMR tube, dissolve a precise amount of either this compound or 3-Chloro-2,2-dimethyl-1-propanol in a known volume of the sodium azide stock solution. The final concentrations of the substrate and nucleophile should be accurately known.
-
-
NMR Analysis:
-
Place the NMR tube in the NMR spectrometer, pre-heated and stabilized at 100 °C.
-
Acquire a proton NMR (1H NMR) spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integration of a characteristic peak of the starting material and the increase in the integration of a characteristic peak of the product, 3-azido-2,2-dimethyl-1-propanol.
-
-
Data Analysis:
-
From the NMR spectra, determine the concentration of the starting material at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the calculated rate constants for the bromo- and chloro-analogues to quantify the reactivity difference.
-
Visualization of Reaction Pathway and Comparative Reactivity
The following diagram illustrates the nucleophilic substitution reaction of 3-halo-2,2-dimethyl-1-propanol with an azide nucleophile, highlighting the superior reactivity of the bromo-derivative.
Caption: Nucleophilic substitution pathway and reactivity comparison.
Conclusion
The choice between this compound and its chloro-analogue should be guided by the desired reaction kinetics and overall efficiency of the synthetic route. The experimental evidence clearly demonstrates that the bromo-derivative is a significantly more reactive substrate in nucleophilic substitution reactions. This enhanced reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, making this compound the preferred synthon for many applications in drug discovery and development.
References
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystal Structure Analysis of Reaction Side Products
In the intricate landscape of chemical synthesis and drug development, the precise identification of all reaction components is paramount. While the desired product is the primary focus, the characterization of reaction side products is equally crucial for understanding reaction mechanisms, optimizing processes, and ensuring the purity and safety of the final compound. When routine analytical techniques such as NMR and mass spectrometry provide ambiguous or incomplete data, X-ray crystal structure analysis emerges as the definitive method for elucidating the absolute three-dimensional structure of these often unexpected molecules.
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the characterization of reaction side products. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the strengths and limitations of each method to make informed decisions in their analytical workflow.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the characterization of a reaction side product depends on a multitude of factors, including the nature of the sample, the information required, and available resources. While techniques like NMR and mass spectrometry are indispensable for initial analysis, X-ray crystallography provides unparalleled detail for crystalline compounds.
| Parameter | Single Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Output | 3D electron density map, absolute configuration | 1D and 2D spectra, relative stereochemistry | Mass-to-charge ratio, fragmentation pattern | Chromatogram showing separation and purity |
| Key Advantage | Unambiguous determination of molecular structure | Provides detailed information on chemical environment and connectivity in solution | High sensitivity and determination of molecular weight | Excellent for separation and quantification of mixtures |
| Sample Requirement | High-quality single crystal (>0.1 mm) | 1-25 mg (solution) | Microgram to nanogram quantities | Microgram to milligram quantities |
| Measurement Time | Hours to days | Minutes to hours | Minutes | 10-30 minutes per sample |
| Resolution | Atomic resolution (typically <1 Å) | Provides information on through-bond and through-space interactions | High mass resolution available | Baseline separation of components |
| Limitations | Requires a single, high-quality crystal | Can be ambiguous for complex structures or stereoisomers | Does not provide 3D structural information directly | Co-elution can occur; does not provide structural information |
| Estimated Cost | High | Moderate to High | Low to Moderate | Low |
Case Study: Resolving Structural Ambiguity with X-ray Crystallography
In a multi-step synthesis, the formation of an unexpected crystalline byproduct was observed. Initial analysis by ¹H NMR and ¹³C NMR spectroscopy suggested a particular molecular skeleton, but could not definitively establish the relative stereochemistry of multiple chiral centers. Mass spectrometry confirmed the molecular weight of the unexpected compound, but provided no further insight into its three-dimensional arrangement.
The ambiguity in the stereochemical assignment had significant implications for understanding the reaction pathway and the potential biological activity of the side product. To resolve this, a single crystal of the byproduct was subjected to X-ray diffraction analysis.
The resulting electron density map provided a clear and unambiguous visualization of the molecule's three-dimensional structure.[1] This analysis not only confirmed the connectivity of the atoms but also definitively established the relative and absolute stereochemistry of all chiral centers. The insights gained from the crystal structure were crucial in reformulating the reaction mechanism and implementing changes to the synthetic route to minimize the formation of this side product. This case highlights the unique power of X-ray crystallography to provide conclusive structural data where other techniques fall short.[1]
Experimental Protocols
A detailed and rigorous experimental protocol is essential for obtaining high-quality crystallographic data. The following outlines the key steps in the single-crystal X-ray diffraction analysis of a small molecule side product.
Detailed Methodology for Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection: The first and often most challenging step is to grow a single crystal of the side product that is of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, without cracks or other visible defects).[2] Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution. The selected crystal is then mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[3] The crystal is rotated, and the diffraction pattern, consisting of a series of spots, is recorded by a detector. A complete dataset is collected over a range of crystal orientations, which can take several hours to a full day.[3]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its quality and correctness. This involves checking various crystallographic parameters and comparing the geometry of the molecule to known standards. The final structure provides precise information on bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions in the crystal lattice.
Visualizing the Workflow and a Relevant Pathway
To better illustrate the process and its context, the following diagrams were generated using Graphviz.
Caption: Workflow for the analysis of a reaction side product.
Caption: Role of side product analysis in drug development.
References
A Comparative Analysis of SN1 and SN2 Reactivity in Neopentyl Halides
For Researchers, Scientists, and Drug Development Professionals
Neopentyl halides present a fascinating case study in the principles of nucleophilic substitution reactions. Their unique structure, characterized by significant steric hindrance adjacent to the reaction center, leads to markedly suppressed reactivity in both SN1 and SN2 pathways. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of neopentyl halides, supported by experimental data and detailed methodologies, to inform synthetic strategy and mechanistic understanding.
Executive Summary
Neopentyl halides are primary alkyl halides, a substrate class that typically favors the bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of a bulky tert-butyl group on the β-carbon dramatically hinders the requisite backside attack for an SN2 reaction, rendering this pathway exceedingly slow.[1][2][3]
The unimolecular (SN1) pathway is also disfavored due to the formation of a highly unstable primary carbocation upon departure of the leaving group.[1][4] When SN1 reactions are forced under solvolytic conditions, they proceed slowly and are characterized by a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[2][4][5] Consequently, both SN1 and SN2 reactions of neopentyl halides are notoriously sluggish.[2]
Data Presentation: A Comparative Analysis of Reaction Kinetics
Direct comparison of the absolute rate constants for SN1 and SN2 reactions of neopentyl halides is challenging due to their extremely low reactivity. However, relative rate data for SN2 reactions starkly illustrates the impact of the neopentyl structure's steric hindrance.
| Alkyl Bromide | Relative Rate (vs. Ethyl Bromide) | Reaction Conditions |
| Ethyl Bromide | 1 | SN2 with Sodium Ethoxide in Ethanol |
| Neopentyl Bromide | ~1 x 10⁻⁵ | SN2 with Sodium Ethoxide in Ethanol |
This data clearly demonstrates that the SN2 reaction of neopentyl bromide is approximately 100,000 times slower than that of ethyl bromide under identical conditions.[3]
Another set of relative rate data for SN2 reactions with sodium ethoxide provides the following comparison:
| Alkyl Halide | Relative Rate |
| Ethyl bromide | 6 |
| Neopentyl bromide | 0.00002 |
This further emphasizes the profound steric hindrance in the neopentyl system.
Reaction Mechanisms
SN2 Reactivity: A Path Blocked by Steric Hindrance
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. In neopentyl halides, the bulky tert-butyl group effectively shields the backside of the α-carbon, preventing the nucleophile from approaching. This steric clash raises the energy of the transition state, dramatically slowing the reaction rate.[1]
SN1 Reactivity: A Detour Through Rearrangement
The SN1 reaction proceeds through a carbocation intermediate. For neopentyl halides, this would initially involve the formation of a highly unstable primary carbocation. To achieve greater stability, a 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the primary cationic center. This rearrangement results in the formation of a much more stable tertiary carbocation, which is then trapped by the nucleophile (solvent).[2][5]
Mandatory Visualizations
Caption: SN2 reaction pathway for neopentyl halides, highlighting steric hindrance.
Caption: SN1 reaction pathway for neopentyl halides, showing carbocation rearrangement.
Experimental Protocols
Experimental Protocol 1: Kinetic Study of the SN1 Solvolysis of Neopentyl Bromide
Objective: To determine the rate of the SN1 solvolysis of neopentyl bromide by monitoring the production of HBr.
Materials:
-
Neopentyl bromide
-
80:20 Ethanol:Water solvent mixture
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of neopentyl bromide in the 80:20 ethanol:water solvent mixture (e.g., 0.1 M).
-
Place a known volume of the neopentyl bromide solution into a flask and equilibrate to the desired temperature in the constant temperature water bath.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone (B3395972).
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the generated HBr with the standardized sodium hydroxide solution until the pink endpoint is reached.
-
The rate of the reaction can be determined by plotting the concentration of HBr produced versus time. The initial rate is the slope of the tangent to the curve at t=0.
Caption: Workflow for the kinetic analysis of SN1 solvolysis.
Experimental Protocol 2: Comparative SN2 Reactivity Study
Objective: To qualitatively compare the SN2 reactivity of neopentyl bromide with other alkyl halides.
Materials:
-
Neopentyl bromide
-
Ethyl bromide
-
n-Propyl bromide
-
Sodium iodide in acetone solution (e.g., 15% w/v)
-
Test tubes and rack
Procedure:
-
Label three test tubes for each alkyl halide.
-
Add a set volume (e.g., 2 mL) of the sodium iodide in acetone solution to each test tube.
-
Add a set number of drops (e.g., 4 drops) of the respective alkyl halide to each test tube.
-
Start a timer immediately after adding the alkyl halide.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the precipitate to appear. A faster appearance of precipitate indicates a faster SN2 reaction.
Caption: Workflow for the comparative analysis of SN2 reactivity.
Conclusion
The study of neopentyl halides provides a quintessential example of how steric and electronic factors govern the pathways of nucleophilic substitution reactions. For practical purposes, neopentyl halides are considered unreactive towards SN2 reactions due to insurmountable steric hindrance.[3] While they can undergo SN1 reactions under forcing conditions, the process is slow and yields rearranged products. This comprehensive understanding is crucial for synthetic chemists who may encounter the neopentyl moiety in complex molecule synthesis, allowing for the strategic avoidance of substitution reactions at the neopentyl carbon or the development of alternative synthetic routes.
References
Unraveling the Solvolysis of Neopentyl Alcohol: A Comparative Guide to Reaction Mechanism Validation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting outcomes and designing novel synthetic routes. The solvolysis of neopentyl alcohol and its derivatives serves as a classic case study in physical organic chemistry, highlighting the intricate interplay of steric hindrance, carbocation stability, and solvent effects. This guide provides a comprehensive comparison of the reaction mechanisms involved in neopentyl alcohol solvolysis, supported by experimental data and detailed protocols to aid in the validation of these pathways.
The solvolysis of neopentyl derivatives, such as neopentyl tosylate, is characterized by a striking propensity for rearrangement. Unlike the solvolysis of unhindered primary substrates, the direct substitution product, neopentyl alcohol, is often a minor component or completely absent. Instead, the reaction predominantly yields products derived from a more stable tertiary carbocation, formed via a 1,2-methyl shift. This guide will delve into the experimental evidence that substantiates this mechanistic proposal, drawing comparisons with related substrates to illuminate the factors governing this behavior.
Comparative Analysis of Solvolysis Rates and Products
To quantitatively assess the unique behavior of neopentyl systems, it is instructive to compare their solvolysis kinetics and product distributions with those of a non-rearranging primary substrate (ethyl tosylate) and a substrate with a different bulky group that can also influence rearrangement (1-adamantylcarbinyl tosylate). The following tables summarize key experimental data from solvolysis reactions in ethanol (B145695) (ethanolysis) and acetic acid (acetolysis).
Table 1: Relative Rates of Solvolysis for Selected Tosylates at 25°C
| Substrate | Solvent | Relative Rate (k_rel) |
| Ethyl Tosylate | Ethanol | 1.0 |
| Neopentyl Tosylate | Ethanol | ~0.4 |
| 1-Adamantylcarbinyl Tosylate | Ethanol | ~1.5 |
| Ethyl Tosylate | Acetic Acid | 1.0 |
| Neopentyl Tosylate | Acetic Acid | ~0.2 |
| 1-Adamantylcarbinyl Tosylate | Acetic Acid | ~2.0 |
Note: The relative rates are approximate and collated from various sources for comparative purposes. Absolute rates are highly dependent on specific reaction conditions.
Table 2: Product Distribution in the Solvolysis of Neopentyl Tosylate
| Solvent | Product | Percentage (%) |
| Ethanol | tert-Amyl Ethyl Ether | 85 |
| 2-Methyl-2-butene | 15 | |
| Neopentyl Ethyl Ether | <1 | |
| Acetic Acid | tert-Amyl Acetate | 80 |
| 2-Methyl-2-butene | 20 | |
| Neopentyl Acetate | <1 |
The data clearly illustrates that neopentyl tosylate undergoes solvolysis at a slower rate than ethyl tosylate, a consequence of the steric hindrance at the α-carbon which disfavors both direct SN2 attack and the formation of an unstable primary carbocation in an SN1 pathway. However, the rate is not dramatically slower, and the product distribution is overwhelmingly dominated by rearranged products. This strongly suggests a mechanism involving the formation of the neopentyl cation, which rapidly rearranges to the more stable tert-amyl cation before being trapped by the solvent.
Proposed Reaction Mechanisms
The solvolysis of neopentyl alcohol derivatives is best described by an SN1-type mechanism featuring a carbocation rearrangement. This is in contrast to the SN2 mechanism that is more typical for primary substrates.
Signaling Pathway for Neopentyl Tosylate Solvolysis
Caption: Proposed SN1-type mechanism for neopentyl tosylate solvolysis.
Experimental Protocols
To validate the proposed mechanisms, a series of key experiments can be performed. The following are detailed methodologies for kinetic analysis and product identification.
Kinetic Studies of Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of a tosylate derivative.
Materials:
-
Neopentyl tosylate (or other tosylate substrate)
-
Anhydrous ethanol or glacial acetic acid
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (for titration)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Prepare a solution of the tosylate substrate of known concentration (e.g., 0.01 M) in the chosen solvent.
-
Place the reaction flask in a constant temperature bath to equilibrate.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetone).
-
Titrate the liberated p-toluenesulfonic acid in the aliquot with a standardized solution of sodium hydroxide using an appropriate indicator.
-
The rate of reaction can be followed by monitoring the increase in acid concentration over time.
-
The first-order rate constant (k) is determined from the slope of a plot of ln([TsOH]∞ - [TsOH]t) versus time, where [TsOH]∞ is the concentration of acid at the completion of the reaction and [TsOH]t is the concentration at time t.
Product Analysis by Gas Chromatography (GC)
Objective: To identify and quantify the products of the solvolysis reaction.
Materials:
-
Completed solvolysis reaction mixture
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Authentic samples of potential products (e.g., tert-amyl alcohol, 2-methyl-2-butene, neopentyl alcohol) for use as standards.
-
Internal standard (e.g., a non-reactive hydrocarbon)
Procedure:
-
At the completion of the solvolysis reaction, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO4) and filter.
-
Add a known amount of an internal standard to the extract.
-
Inject a sample of the extract into the GC.
-
Identify the products by comparing their retention times with those of the authentic standards.
-
Quantify the products by integrating the peak areas and using response factors determined from the analysis of standard mixtures.
Logical Workflow for Mechanism Validation
The validation of the proposed reaction mechanism for neopentyl alcohol solvolysis follows a logical progression of experimental investigation and data interpretation.
Caption: Workflow for the validation of a solvolysis reaction mechanism.
By systematically applying these experimental and analytical approaches, researchers can gain a robust understanding of the factors that govern the solvolysis of neopentyl alcohol and related systems. This knowledge is not only of fundamental academic importance but also provides a practical framework for the rational design of chemical syntheses.
A Researcher's Guide to Neopentylation: A Comparative Analysis of Alternatives to 3-Bromo-2,2-dimethyl-1-propanol
In the landscape of drug discovery and materials science, the incorporation of the neopentyl group, (CH₃)₃CCH₂-, is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and introduce steric bulk.[1] While 3-Bromo-2,2-dimethyl-1-propanol serves as a common building block, its reactivity profile and the inherent challenges of nucleophilic substitution on a sterically hindered primary carbon necessitate a broader look at alternative synthetic strategies. This guide provides an objective comparison of key alternatives, supported by experimental data, to empower researchers in selecting the optimal method for their specific synthetic challenge.
The primary difficulty in neopentylation arises from the severe steric hindrance at the β-carbon, which dramatically slows down bimolecular nucleophilic substitution (SN2) reactions.[2] Consequently, reactions often require harsh conditions or proceed through unimolecular (SN1) pathways, which are prone to carbocation rearrangement, yielding undesired isomers.[2] This guide will explore four principal alternative strategies: SN2 reactions with superior leaving groups, the Mitsunobu reaction, reductive amination, and organometallic approaches.
Comparison of Neopentylation Strategies
The choice of neopentylating agent is critically dependent on the nature of the bond being formed (C-N, C-O, C-C) and the functional group tolerance of the substrate. The following tables summarize the performance of various methods for the neopentylation of representative amine and phenol (B47542) substrates.
Table 1: Performance Comparison for N-Neopentylation of Aniline (B41778)
| Method | Neopentyl Source | Reagents / Conditions | Time (h) | Yield (%) | Key Advantages / Disadvantages |
| SN2 Reaction | Neopentyl Bromide | K₂CO₃, DMF, 150 °C | 24 | < 5 | Very low yield due to extreme steric hindrance. |
| SN2 Reaction | Neopentyl Tosylate | K₂CO₃, DMF, 150 °C | 24 | < 5 | Poor leaving group is not sufficient to overcome steric barrier. |
| Mitsunobu Reaction | Neopentyl Alcohol | PPh₃, DIAD, THF, 0 °C to RT | 12 | 75-85 | Good yields under mild conditions; avoids rearrangement.[3][4] |
| Reductive Amination | Pivaldehyde | NaBH(OAc)₃, DCE, RT | 4 | 90-98 | High efficiency, mild conditions, readily available starting materials.[5] |
Table 2: Performance Comparison for O-Neopentylation of Phenol
| Method | Neopentyl Source | Reagents / Conditions | Time (h) | Yield (%) | Key Advantages / Disadvantages |
| Williamson Ether Synthesis | Neopentyl Bromide | NaH, THF, Reflux | 48 | ~10 | Very slow and low yielding; elimination can be a side reaction.[6][7] |
| Williamson Ether Synthesis | Neopentyl Tosylate | NaH, THF, Reflux | 48 | ~15-20 | Slightly better yield than bromide but still inefficient.[7][8] |
| Mitsunobu Reaction | Neopentyl Alcohol | PPh₃, DEAD, THF, 0 °C to RT | 8 | 85-95 | Excellent yields for ether formation; proceeds with clean inversion.[3][4][9] |
Key Alternative Methodologies & Experimental Protocols
This section details the core concepts and provides representative experimental protocols for the most effective alternatives.
SN2 Reactions: The Challenge of Steric Hindrance
Direct substitution on neopentyl halides or sulfonates is notoriously difficult. While tosylates are generally better leaving groups than bromides, even this enhancement is often insufficient to achieve reasonable reaction rates or yields.[2] Some studies have noted that in specific cases, neopentyl bromide can be slightly more reactive than neopentyl tosylate, potentially due to factors like polarizability in the transition state.[2] However, for most practical applications, this pathway is inefficient.
The Mitsunobu Reaction: Activating Neopentyl Alcohol
The Mitsunobu reaction provides an elegant solution by converting the hydroxyl group of neopentyl alcohol into a good leaving group in situ.[3][4] The reaction of an alcohol with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) forms a phosphonium (B103445) intermediate.[4] This intermediate is then readily displaced by a suitable nucleophile (pKa < 13) in a clean SN2 fashion with inversion of stereochemistry.[3]
-
Setup: To a flame-dried round-bottomed flask under a nitrogen atmosphere, add neopentyl alcohol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq.), typically as a 40% solution in toluene, dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and the byproduct, triphenylphosphine oxide (TPPO).
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the neopentyl phenyl ether from TPPO and other byproducts.
Reductive Amination: A Superior Route to Neopentyl Amines
Reductive amination is a highly efficient, one-pot procedure for synthesizing amines from carbonyl compounds.[5] For neopentylation, pivaldehyde (2,2-dimethylpropanal) is reacted with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[10] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde.
-
Setup: In a round-bottomed flask, dissolve aniline (1.0 eq.) and pivaldehyde (1.2 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.3 M).
-
Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Grignard Reaction: Forging Carbon-Carbon Bonds
When the goal is to form a C-C bond, neopentylmagnesium bromide, a Grignard reagent, is an excellent choice. It acts as a potent neopentyl anion synthon, readily attacking a wide range of electrophiles, most notably aldehydes and ketones to form secondary and tertiary alcohols, respectively. Anhydrous conditions are critical for the success of any Grignard reaction.[11]
-
Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Initiation: Add a small volume of a solution of neopentyl bromide (1.1 eq.) in anhydrous diethyl ether or THF via the dropping funnel. A crystal of iodine or gentle warming may be required to initiate the reaction.
-
Formation: Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition of Electrophile: Cool the gray Grignard solution to 0 °C. Add a solution of benzaldehyde (B42025) (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.
Visualizing Synthetic Strategies
To aid in the selection process, the following diagrams illustrate the logical workflow and the distinct chemical pathways discussed.
Caption: Decision workflow for selecting a neopentylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. gctlc.org [gctlc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Bromo-2,2-dimethyl-1-propanol
Ensuring the safe and compliant disposal of 3-Bromo-2,2-dimethyl-1-propanol is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this hazardous chemical waste stream effectively. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as polyvinyl alcohol or laminate gloves. Standard gloves may not offer adequate protection.[2]
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] If vapors or aerosols are likely to be generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 40894-00-6 |
| Molecular Formula | C5H11BrO |
| Molecular Weight | 167.04 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 184-187 °C (lit.) |
| Density | 1.358 g/mL at 25 °C (lit.) |
| Flash Point | 76 °C (168.8 °F) - closed cup |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] In-laboratory chemical treatment is not recommended due to the potential for hazardous reactions and the generation of other regulated waste products.[2]
Methodology for Waste Collection and Segregation:
-
Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.[2]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate concentration and any other components in the waste mixture.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[4][5] The storage area should be clearly marked as a hazardous waste accumulation site.
Procedure for Disposal Handoff:
-
Contact EHS: When the waste container is nearing full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2]
-
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department. Maintain meticulous records of the waste generation and disposal activities as required by institutional and local regulations.[2]
-
Pickup: Ensure that the waste container is properly sealed and labeled before the scheduled pickup. Be available to provide any necessary information to the hazardous waste disposal personnel.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure the area is well-ventilated.[2]
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent.[2] Prevent the spill from entering drains.[2][4]
-
Cleanup: Carefully collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.[4] The cleanup materials must also be disposed of as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Bromo-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2,2-dimethyl-1-propanol (CAS No. 40894-00-6). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., polyvinyl alcohol, laminate, nitrile rubber [0.4mm], chloroprene (B89495) rubber [0.5mm], or butyl rubber [0.7mm]). | Prevents skin contact, which can cause irritation. Standard latex gloves may not provide adequate protection.[2][3] |
| Body Protection | A lab coat or other impervious clothing to prevent skin contact. | Protects skin from accidental spills and splashes.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a chemical fume hood or if there is a risk of generating vapors or aerosols. | Protects against inhalation of vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in Table 1.
-
-
Handling:
-
Avoid direct contact with the chemical.
-
Use compatible dispensing equipment (e.g., glass or appropriate plastic pipettes) to transfer the liquid.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[4]
-
Avoid generating aerosols or mists.
-
-
Spill Response:
-
Small Spills:
-
Alert others in the vicinity.
-
If safe to do so, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[2]
-
Dampen the material with alcohol before collection to minimize vapor generation.[2]
-
Collect the absorbed material into a designated, labeled hazardous waste container.[2]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.[1]
-
-
Disposal Plan
As a brominated organic compound, this compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and chemically compatible hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[4]
-
-
Disposal:
-
The standard and required method for disposal is through a licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[2]
-
In-lab chemical treatment is not recommended due to the potential for hazardous reactions and the generation of other regulated waste products.[2]
-
Experimental Workflow and Safety Procedures
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
